Product packaging for Indole-4-carboxaldehyde(Cat. No.:CAS No. 1074-86-8)

Indole-4-carboxaldehyde

Número de catálogo: B046140
Número CAS: 1074-86-8
Peso molecular: 145.16 g/mol
Clave InChI: JFDDFGLNZWNJTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Indole-4-carboxaldehyde is a versatile and valuable heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde functional group on the indole scaffold at the less common 4-position, makes it a privileged intermediate for constructing diverse libraries of bioactive molecules. Researchers employ this compound primarily in nucleophilic addition and condensation reactions to generate novel indole derivatives, such as secondary amines (via reductive amination), hydrazones, and oximes, which are crucial for probing structure-activity relationships (SAR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B046140 Indole-4-carboxaldehyde CAS No. 1074-86-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDFGLNZWNJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318838
Record name Indole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-86-8
Record name Indole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 337264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1074-86-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Indole-4-carboxaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activities of indole-4-carboxaldehyde. The information is curated for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile molecule in their work.

Core Chemical Properties and Structure

This compound is an aromatic aldehyde featuring a unique indole (B1671886) structure.[1] This structural motif makes it a valuable building block for the synthesis of a wide array of bioactive molecules and a key intermediate in the preparation of complex natural products.[1] Its reactivity allows for diverse chemical modifications, rendering it a versatile tool in medicinal chemistry and materials science.[1]

Structural Information
  • IUPAC Name: 1H-indole-4-carbaldehyde[2]

  • Synonyms: 4-Formylindole, 1H-Indole-4-carboxaldehyde, Indole-4-aldehyde[1][3]

  • Chemical Structure:

    • SMILES: C1=CC(=C2C=CNC2=C1)C=O[2]

    • InChI: 1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H[2][3]

    • InChIKey: JFDDFGLNZWNJTK-UHFFFAOYSA-N[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][2][3]
Molecular Weight 145.16 g/mol [1][2][3]
CAS Number 1074-86-8[1][3]
Appearance Yellowish to pale brown powder[1]
Melting Point 139-143 °C
Purity ≥ 98% (HPLC)[1]
XLogP3 2.2[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 1H-indole-4-methanol.[4]

Materials:

Procedure:

  • To a mixture of 1H-indole-4-methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) in anhydrous methylene chloride (30 mL) at room temperature, add tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) in portions.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Filter the reaction mixture to remove the molecular sieves and other solids.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by chromatography on silica gel using methylene chloride as the eluent to yield this compound as a white powder (2.0 g, 80% yield).[4]

G Synthesis Workflow of this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product A 1H-Indole-4-methanol E Mix reactants in CH2Cl2 at room temperature A->E B TPAP, NMO B->E C 4 Å Molecular Sieves C->E D Anhydrous CH2Cl2 D->E F Stir under N2 for 1 hour E->F G Filter the mixture F->G H Concentrate in vacuo G->H I Purify by silica gel chromatography H->I J This compound I->J G Proposed Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular Response cluster_outcome Outcome MGO Methylglyoxal (MGO) AGE Advanced Glycation End-products (AGEs) MGO->AGE Inflammation Pro-inflammatory Gene Expression (TNF-α, IFN-γ) MGO->Inflammation I4C This compound GLYI Glyoxalase I (GLYI) Expression I4C->GLYI enhances Detox MGO Detoxification GLYI->Detox AGE->Inflammation Outcome Attenuation of Hepatic Inflammation Inflammation->Outcome Detox->MGO reduces

References

Spectroscopic Profile of 1H-Indole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1H-Indole-4-carbaldehyde (CAS No: 1074-86-8), a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • IUPAC Name: 1H-indole-4-carbaldehyde[1]

  • Molecular Formula: C₉H₇NO[2][3]

  • Molecular Weight: 145.16 g/mol [1][2][4]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1H-Indole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly available in search results

Note: Specific, unambiguously assigned ¹H NMR data for 1H-Indole-4-carbaldehyde was not found in the provided search results. General features for indole (B1671886) derivatives suggest the aldehyde proton would appear significantly downfield (around 10 ppm), and the aromatic protons would resonate in the 7-8.5 ppm region. The N-H proton signal can be broad and its chemical shift is solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results

Note: Specific ¹³C NMR data for 1H-Indole-4-carbaldehyde was not found in the provided search results. For indole derivatives, the carbonyl carbon of the aldehyde is expected to be the most downfield signal (typically >180 ppm). The carbons of the indole ring generally appear between 100 and 140 ppm.[5][6]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3100Medium-BroadN-H stretch
~3100-3000MediumAromatic C-H stretch
~2850 and ~2750Medium, SharpAldehyde C-H stretch (Fermi doublet)[7][8][9][10]
~1685-1666StrongC=O stretch (conjugated aldehyde)[7][8][9][10][11]
~1600-1450Medium-StrongC=C aromatic ring stretching

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR). The conjugation of the aldehyde to the aromatic indole ring lowers the C=O stretching frequency compared to a saturated aldehyde.[8][9][10]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)[1][2]
144High[M-H]⁺
116High[M-CHO]⁺ or [M-H-CO]⁺[1]
89ModerateFurther fragmentation

Note: The data presented is based on Electron Ionization (EI) mass spectrometry. The molecular ion peak is expected to be prominent in the spectra of aromatic heterocyclic compounds.[12][13] The fragmentation pattern typically involves the loss of the formyl group (CHO) or a hydrogen radical followed by carbon monoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-4-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[14]

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire ¹³C NMR spectra on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid 1H-Indole-4-carbaldehyde sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI Method)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[1]

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1H-Indole-4-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Logical workflow for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.

Experimental_Workflow cluster_nmr NMR cluster_ir IR (ATR) cluster_ms MS (EI) A1 Dissolve in Deuterated Solvent A2 Acquire Spectrum (¹H, ¹³C) A1->A2 A3 Process Data A2->A3 B1 Place Sample on Crystal B2 Acquire Background & Sample Spectra B1->B2 B3 Background Subtraction B2->B3 C1 Introduce Sample (e.g., Direct Probe) C2 Ionize & Fragment C1->C2 C3 Analyze & Detect Ions C2->C3

Caption: Generalized experimental workflows for NMR, IR, and MS analysis.

References

4-Formylindole (CAS: 1074-86-8): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylindole (B1175567), with the Chemical Abstracts Service (CAS) number 1074-86-8, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its indole (B1671886) scaffold, coupled with a reactive aldehyde functional group at the 4-position, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the specifications, experimental protocols, and key applications of 4-formylindole, with a particular focus on its role in the development of novel therapeutics, including antitumor agents and kinase inhibitors.

Chemical and Physical Specifications

4-Formylindole, also known as 1H-indole-4-carboxaldehyde, is a crystalline solid.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 1074-86-8[1]
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [2]
Appearance Crystalline solid[1]
Melting Point 139-143 °C[2]
Boiling Point 339.1 ± 15.0 °C (Predicted)[2]
Solubility Soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), and DMSO (3 mg/ml). Soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) at 0.5 mg/ml.[1]
Storage Store at room temperature. Stable for at least 4 years.[1]
Purity ≥98%[1]
Table 2: Spectroscopic and Chromatographic Data
Data TypeValueReference(s)
UV λmax 235, 341 nm[1]
SMILES O=Cc1cccc2[nH]ccc12[1]
InChI InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 4-formylindole are crucial for its effective utilization in research and development.

Synthesis: Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indole. This protocol details the synthesis of 3-formylindole, and a similar principle is applied for the synthesis of 4-formylindole, typically starting from a suitably protected or substituted indole precursor to direct the formylation to the 4-position.

Materials:

  • Indole (or appropriate precursor for 4-formylation)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (B86663) (anhydrous)

Procedure: [3][4]

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the complete formation of the Vilsmeier reagent.[3]

  • Formylation Reaction: Dissolve the indole starting material (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (typically within 1-3 hours), cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is basic.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-formylindole.

Purification: Recrystallization

Recrystallization is a standard technique to purify the crude 4-formylindole.[5][6]

Materials:

  • Crude 4-formylindole

  • Appropriate solvent (e.g., ethanol, ethyl acetate/hexanes mixture)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure: [5][6][7]

  • Solvent Selection: Determine a suitable solvent or solvent system in which 4-formylindole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude 4-formylindole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying to obtain pure 4-formylindole.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): [8][9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 341 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): [11][12][13]

  • Column: HP-5MS capillary column (or equivalent).

  • Carrier Gas: Helium.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

  • Ionization: Electron Impact (EI).

  • Mass Range: 50-500 m/z.

Applications in Drug Development

4-Formylindole serves as a critical starting material for the synthesis of various drug candidates, particularly in the fields of oncology and inflammatory diseases.

Synthesis of Antitumor Agents

The indole nucleus is a common feature in many anticancer agents.[14][15][16][17][18] 4-Formylindole provides a convenient entry point for the elaboration of complex molecules that can interact with various cancer-related targets.

Antitumor_Agent_Synthesis 4-Formylindole 4-Formylindole Intermediate_A Reactive Intermediate (e.g., Schiff base, enamine) 4-Formylindole->Intermediate_A Reaction with amine/active methylene Cyclization_Reaction Cyclization/ Condensation Intermediate_A->Cyclization_Reaction Final_Antitumor_Agent Complex Indole Derivative (e.g., Kinase Inhibitor) Cyclization_Reaction->Final_Antitumor_Agent Other_Reactants Other Building Blocks Other_Reactants->Cyclization_Reaction

Caption: Synthetic workflow for an antitumor agent from 4-Formylindole.

Aurora Kinase A Inhibition

Aurora kinase A is a serine/threonine kinase that plays a crucial role in mitosis, and its overexpression is linked to various cancers.[1][19][20][21][22] Several inhibitors of Aurora kinase A have been developed, with some incorporating the indole scaffold derived from precursors like 4-formylindole.[23][24][25][26][27]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Aurora_A Aurora Kinase A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Cell_Division Cell Division Spindle_Assembly->Cell_Division Indole_Based_Inhibitor 4-Formylindole-derived Aurora A Inhibitor Indole_Based_Inhibitor->Aurora_A

Caption: Inhibition of the Aurora Kinase A signaling pathway.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds with diverse pharmacological activities. 4-Formylindole can act as the aldehyde component in this reaction, leading to the formation of indole-substituted dihydropyrimidinones.[28][29][30][31][32]

Biginelli_Reaction 4-Formylindole 4-Formylindole Reaction One-Pot Cyclocondensation 4-Formylindole->Reaction Beta-Ketoester β-Ketoester Beta-Ketoester->Reaction Urea Urea/ Thiourea Urea->Reaction DHPM Indole-Substituted Dihydropyrimidinone Reaction->DHPM

Caption: Logical relationship of 4-Formylindole in the Biginelli reaction.

Conclusion

4-Formylindole (CAS: 1074-86-8) is a compound of significant interest to the scientific and drug development communities. Its well-defined specifications and versatile reactivity make it an invaluable tool for the synthesis of complex heterocyclic compounds. The experimental protocols provided herein offer a foundation for its synthesis, purification, and analysis. The applications of 4-formylindole in the development of antitumor agents, particularly through the inhibition of key signaling pathways like that of Aurora kinase A, and its utility in multicomponent reactions such as the Biginelli reaction, underscore its importance in the ongoing quest for novel and effective therapeutics. This technical guide serves as a comprehensive resource to facilitate further research and innovation utilizing this important chemical entity.

References

Physical and chemical properties of Indole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry. Its indole (B1671886) scaffold is a privileged structure in numerous biologically active compounds, making it a molecule of significant interest in the development of novel therapeutics. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and potential biological significance of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General Properties
PropertyValueReference(s)
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
Appearance Yellowish to pale brown powder/solid[2]
CAS Number 1074-86-8[1]
Physicochemical Data
PropertyValueReference(s)
Melting Point 139-143 °C[1]
Boiling Point 339.1 ± 15.0 °C (Predicted)
Solubility Soluble in ethanol (B145695) and acetone. Insoluble in water.
LogP (Octanol/Water Partition Coefficient) 2.2[3]
Spectroscopic Data
SpectroscopyData HighlightsReference(s)
¹H NMR (CDCl₃, 300 MHz) δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H)[4]
¹H NMR (DMSO-d₆) A spectrum is available which requires registration to view in full.[5]
IR (ATR) Spectrum available from commercial suppliers.[3]
Mass Spectrometry (CI) m/z = 146 [M+H]⁺[4]
Mass Spectrometry (GC-MS) Major fragments at m/z 145, 144, 116.[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound from 1H-Indole-4-Methanol

A common method for the synthesis of this compound is the oxidation of 1H-Indole-4-Methanol.[4]

Materials:

Procedure:

  • To a solution of 1H-Indole-4-Methanol (17 mmol) in anhydrous methylene chloride (30 mL), add N-methylmorpholine N-oxide (25 mmol) and 4 Å molecular sieves (3.0 g) at room temperature.

  • To this mixture, add tetrapropylammonium perruthenate (0.85 mmol) in portions.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves and other solids.

  • Concentrate the filtrate in vacuo to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography.[4]

Procedure:

  • Prepare a slurry of silica gel in methylene chloride and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of methylene chloride.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with methylene chloride.

  • Collect the fractions containing the purified product, as monitored by TLC.

  • Combine the pure fractions and concentrate them in vacuo to yield this compound as a white powder.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 1H-Indole-4-Methanol react React with TPAP, NMO, Molecular Sieves in CH₂Cl₂ start->react stir Stir at RT under N₂ for 1h react->stir filter_synthesis Filter stir->filter_synthesis concentrate_synthesis Concentrate in vacuo filter_synthesis->concentrate_synthesis crude_product Crude this compound concentrate_synthesis->crude_product column_prep Prepare Silica Gel Column crude_product->column_prep Proceed to Purification load_sample Load Crude Product column_prep->load_sample elute Elute with CH₂Cl₂ load_sample->elute collect_fractions Collect Fractions (TLC monitoring) elute->collect_fractions concentrate_purification Combine & Concentrate Pure Fractions collect_fractions->concentrate_purification pure_product Pure this compound concentrate_purification->pure_product

Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a bioactive molecule with potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-cancer and anti-inflammatory properties.[2]

Anti-inflammatory and Antioxidant Effects

Research has shown that this compound can attenuate methylglyoxal-induced hepatic inflammation.[6] While the precise signaling pathways are still under investigation, indole derivatives are known to modulate key inflammatory and oxidative stress pathways, such as the NF-κB and MAPK signaling cascades.

The proposed mechanism involves the inhibition of pro-inflammatory cytokine production and a reduction in oxidative stress, potentially through the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme expression.

Putative_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Methylglyoxal) cluster_signaling Cellular Signaling cluster_response Inflammatory Response cluster_intervention Intervention stimulus Inflammatory Stimulus ros Increased ROS Production stimulus->ros mapk MAPK Pathway Activation ros->mapk nfkb NF-κB Pathway Activation ros->nfkb cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkb->cytokines inflammation Cellular Inflammation cytokines->inflammation i4c This compound i4c->ros Inhibits i4c->mapk Inhibits i4c->nfkb Inhibits

Putative signaling pathway for the anti-inflammatory action of this compound.

Applications in Drug Discovery and Development

This compound's versatile reactivity makes it an invaluable starting material for the synthesis of a wide array of more complex molecules. Its aldehyde functional group readily participates in reactions such as condensations, reductive aminations, and Wittig reactions, allowing for the introduction of diverse functionalities. This has led to its use in the preparation of:

  • Antitumor agents: The indole nucleus is a common feature in many anticancer compounds.

  • Antimicrobial compounds: Derivatives of this compound have shown promise in combating various pathogens.

  • Aurora kinase inhibitors: These are a class of drugs that target enzymes involved in cell division and are being investigated for cancer therapy.[1]

  • Inhibitors of cell division in E. coli .[1]

Logical_Relationship cluster_reactions Chemical Reactivity cluster_applications Drug Development Applications I4C This compound Condensation Condensation Reactions I4C->Condensation ReductiveAmination Reductive Amination I4C->ReductiveAmination Wittig Wittig Reaction I4C->Wittig Other Other Syntheses I4C->Other Anticancer Anticancer Agents Condensation->Anticancer Antimicrobial Antimicrobial Agents ReductiveAmination->Antimicrobial KinaseInhibitors Kinase Inhibitors Wittig->KinaseInhibitors OtherBioactive Other Bioactive Molecules Other->OtherBioactive

Logical relationship of this compound's reactivity to its applications.

Conclusion

This compound is a compound of considerable interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for the synthesis of a diverse range of biologically active molecules. Further research into its precise mechanisms of action and the development of novel derivatives holds significant promise for the future of medicine and materials science.

References

Unveiling Indole-4-carboxaldehyde: A Bioactive Compound from the Marine Alga Sargassum thunbergii

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today details the natural occurrence, isolation, and biological activities of Indole-4-carboxaldehyde, a promising bioactive compound isolated from the marine brown alga Sargassum thunbergii. This document provides researchers, scientists, and drug development professionals with a consolidated resource on the anti-inflammatory properties of this marine-derived indole (B1671886) alkaloid, including detailed experimental protocols and insights into its mechanism of action.

This compound has been identified as a component of the edible seaweed Sargassum thunbergii[1]. Research has highlighted its potential therapeutic applications, particularly in mitigating inflammation.

Quantitative Data on Indole Alkaloids in Sargassum Species

While specific quantitative data for this compound in Sargassum thunbergii remains to be extensively documented in publicly available literature, studies on related Sargassum species provide context on the presence of phytochemicals. For instance, analyses of Sargassum wightii and Sargassum vulgare have confirmed the presence of alkaloids, though the concentrations of specific indole derivatives were not detailed[2][3]. One study on various Sargassum species reported the total phenolic content to be as high as 0.061 mg/g, indicating the potential for a rich composition of secondary metabolites[4]. Further targeted quantitative analysis is necessary to determine the precise concentration of this compound in Sargassum thunbergii.

Alga SpeciesCompound ClassReported Presence/Concentration
Sargassum wightiiAlkaloidsPresent (qualitative)[2]
Sargassum vulgareAlkaloidsPresent (qualitative)[3]
Sargassum angustifoliumTotal Phenolics0.061 mg/g[4]

Experimental Protocols: Isolation and Analysis

The isolation of this compound from Sargassum thunbergii as described in the literature involves a multi-step extraction and purification process.

Preparation of this compound from S. thunbergii

The methodology for isolating this compound (referred to as ST-I4C in the study by Cha et al., 2019) is outlined as follows[1]:

  • Extraction: A methanol (B129727) extract of Sargassum thunbergii is the starting material.

  • Chromatographic Separation: The extract is subjected to further separation techniques to isolate the compound of interest.

While the primary literature confirms the isolation, specific details regarding the chromatographic conditions (e.g., column type, mobile phase) and the final yield of this compound are not explicitly provided in the available abstracts.

Cell Culture and Treatment for Bioactivity Assays

To investigate the anti-inflammatory effects of this compound, researchers utilized the HepG2 human hepatocyte cell line[1].

  • Cell Culture: HepG2 cells are maintained in a suitable growth medium.

  • Induction of Inflammation: Methylglyoxal (MGO), a reactive metabolite, is used to induce an inflammatory response in the HepG2 cells[1].

  • Treatment: The cells are pre-treated with this compound before exposure to MGO to assess its protective effects[1].

Signaling Pathway of this compound in MGO-Induced Hepatic Inflammation

This compound has been shown to attenuate methylglyoxal-induced inflammation in HepG2 cells by modulating the NF-κB signaling pathway[1]. Methylglyoxal (MGO) contributes to the formation of advanced glycation end products (AGEs), which can activate the Receptor for Advanced Glycation End Products (RAGE). This activation triggers a downstream cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammation[5]. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, such as TNF-α and IFN-γ[1].

This compound intervenes in this pathway by inhibiting the MGO-induced activation of NF-κB. This, in turn, suppresses the expression of inflammatory cytokines[1]. Furthermore, this compound was found to reduce the MGO-induced formation of AGEs and the expression of RAGE[1].

G cluster_inactive Cytoplasm (Inactive State) MGO Methylglyoxal (MGO) AGEs Advanced Glycation End Products (AGEs) MGO->AGEs promotes formation of RAGE RAGE AGEs->RAGE IKK IKK Complex RAGE->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IFN-γ) NFkB_active->Inflammatory_Genes promotes transcription of I4CA This compound I4CA->MGO I4CA->RAGE reduces expression of I4CA->NFkB_inactive inhibits activation of

Caption: MGO-induced inflammatory signaling and the inhibitory action of this compound.

Experimental Workflow

The general workflow for the investigation of this compound from marine algae involves several key stages, from collection to bioactivity assessment.

G Collection Algal Collection (Sargassum thunbergii) Extraction Extraction (e.g., Methanol) Collection->Extraction Purification Purification (Chromatography) Extraction->Purification Identification Compound Identification (Spectroscopy) Purification->Identification Bioassay Bioactivity Assays (e.g., Anti-inflammatory) Identification->Bioassay Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Bioassay->Mechanism

Caption: General experimental workflow for isolating and characterizing bioactive compounds from marine algae.

Biosynthesis of Indole Alkaloids in Marine Algae

The biosynthesis of indole alkaloids in marine algae is a complex process that generally originates from the amino acid tryptophan. While the specific enzymatic steps leading to this compound in Sargassum thunbergii have not been fully elucidated, the general pathway for indole derivatives in plants and other organisms provides a likely framework. This involves the conversion of tryptophan to various indole intermediates. In brown algae, the presence of a diverse array of secondary metabolites suggests a robust biochemical capacity for such transformations. Further research is needed to identify the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in this marine alga.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the therapeutic potential of this compound and other marine natural products.

References

An In-depth Technical Guide to Indole-4-carboxaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and natural products. Its strategic functionalization on the indole (B1671886) scaffold, a privileged structure in medicinal chemistry, makes it a valuable precursor for drug discovery and development. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Historical Perspective and Discovery

While a singular definitive report on the initial discovery and isolation of this compound is not readily apparent in historical literature, its synthesis is intrinsically linked to the development of classical indole synthesis methodologies. The Fischer, Reissert, and Leimgruber-Batcho indole syntheses, developed from the late 19th to the mid-20th century, provided the foundational chemistry for accessing a variety of substituted indoles. The application of these methods to produce the 4-carboxaldehyde isomer likely emerged as interest grew in the synthesis of complex indole alkaloids and other natural products. Its significance became more pronounced with its identification as a key intermediate in the total synthesis of ergot alkaloids and other pharmacologically important molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and analysis.

PropertyValueReference(s)
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 139-143 °C[2]
CAS Number 1074-86-8[1]
¹H NMR (300 MHz, CDCl₃) δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H)[2]
¹H NMR (DMSO-d₆) δ 11.65 (br s, 1H), 10.15 (s, 1H), 7.65-7.75 (m, 2H), 7.35-7.45 (m, 2H), 7.20-7.30 (m, 1H)[3]
Mass Spectrum (CI-MS) m/z = 146 [M+H]⁺[2]
Mass Spectrum (EI-MS) m/z (%) = 145 (M⁺, 100), 144 (95), 116 (40), 89 (30)[4]

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. Below are detailed protocols for some of the most significant methods.

Oxidation of Indole-4-methanol (B86150)

This method provides a straightforward approach from a commercially available starting material.

Experimental Protocol:

To a stirred mixture of indole-4-methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) in anhydrous dichloromethane (B109758) (30 mL) at room temperature is added tetrapropylammonium (B79313) perruthenate (TPAP) (0.3 g, 0.85 mmol) in portions. The reaction mixture is stirred under a nitrogen atmosphere for 1 hour. After completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to afford this compound as a white powder.

  • Yield: 80%[2]

Leimgruber-Batcho Indole Synthesis

A versatile method starting from 2-methyl-3-nitrobenzoic acid methyl ester.[5]

Experimental Protocol:

  • Step A: Reduction to 2-methyl-3-nitrobenzyl alcohol. To a solution of 2-methyl-3-nitrobenzoic acid methyl ester (39.0 g, 0.2 mol) in tert-butanol (B103910) (600 mL) is added sodium borohydride (B1222165) (19.0 g, 0.5 mol). The mixture is heated to reflux, and methanol (B129727) (150 mL) is added dropwise. Reflux is continued for 1 hour. After cooling, water is added, and the solvents are removed under reduced pressure. The residue is partitioned between water and chloroform. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the product.[5]

    • Yield: 91.9%[5]

  • Step B: Oxidation to 2-methyl-3-nitrobenzaldehyde (B1295971). The alcohol from Step A is oxidized using a suitable oxidizing agent (e.g., PCC or a catalytic oxidation system).

  • Step C: Protection of the aldehyde. The aldehyde group of 2-methyl-3-nitrobenzaldehyde is protected, for example, as a dioxolane using ethylene (B1197577) glycol.

  • Step D: Condensation and Reductive Cyclization. The protected aldehyde is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). The resulting enamine is then subjected to reductive cyclization using Raney nickel and hydrazine (B178648) hydrate, followed by acidic workup to hydrolyze the protecting group and afford this compound.[5]

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various natural products and pharmaceutically active compounds.

Synthesis of Ergot Alkaloid Precursors

This compound serves as a key starting material in the total synthesis of various ergot alkaloids, a class of compounds with a wide range of pharmacological activities.[6] The synthesis often involves the construction of the tetracyclic ergoline (B1233604) ring system from the this compound core.

Synthesis of Arcyriacyanin A

This compound has been utilized in the synthesis of arcyriacyanin A, a natural product that exhibits inhibitory activity against protein kinase C and protein tyrosine kinase.[7][8]

Synthesis of Aurora Kinase A Inhibitors

This compound is a reactant in the synthesis of inhibitors of Aurora kinase A, a key regulator of mitosis.[9][10] Overexpression of Aurora kinase A is implicated in various cancers, making its inhibitors promising anti-cancer agents.

Signaling Pathways

The biological significance of this compound is often realized through the molecules it helps to create. Below are diagrams illustrating relevant signaling pathways.

ergot_alkaloid_biosynthesis tryptophan Tryptophan dmat Dimethylallyl-L-tryptophan tryptophan->dmat DmaW dmapp DMAPP dmapp->dmat chanoclavine Chanoclavine-I dmat->chanoclavine Multiple Steps agroclavine Agroclavine chanoclavine->agroclavine lysergic_acid Lysergic Acid agroclavine->lysergic_acid ergot_alkaloids Ergot Alkaloids lysergic_acid->ergot_alkaloids indole_derivative Indole Derivatives (e.g., from this compound) indole_derivative->ergot_alkaloids Synthetic Precursor

Biosynthetic pathway of ergot alkaloids from tryptophan.

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression g2 G2 Phase m M-Phase (Mitosis) g2->m g1 G1 Phase m->g1 s S Phase g1->s s->g2 aurora_a Aurora Kinase A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle cytokinesis Cytokinesis aurora_a->cytokinesis inhibitor Aurora Kinase A Inhibitor (from this compound) inhibitor->aurora_a Inhibition

Role of Aurora Kinase A in the cell cycle and its inhibition.

pkc_ptk_pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C receptor->plc ptk Protein Tyrosine Kinase receptor->ptk pip2 PIP2 dag DAG pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc Protein Kinase C dag->pkc Activation ip3->pkc Ca²⁺ release leads to activation cellular_response Cellular Response (Proliferation, Differentiation, etc.) pkc->cellular_response Phosphorylation Cascade ptk->cellular_response Phosphorylation Cascade arcyriacyanin_a Arcyriacyanin A arcyriacyanin_a->pkc Inhibition arcyriacyanin_a->ptk Inhibition

Inhibition of Protein Kinase C and Protein Tyrosine Kinase by Arcyriacyanin A.[8]

Conclusion

This compound remains a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its rich history, tied to the development of fundamental indole synthetic methods, and its continued use as a versatile precursor for complex and biologically active molecules, underscore its importance. The detailed synthetic protocols and quantitative data provided in this guide are intended to facilitate its application in research and development, while the visualized signaling pathways offer a glimpse into the biological relevance of the molecules derived from this essential building block.

References

An In-depth Technical Guide to 1H-Indole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-4-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The indole (B1671886) scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of a reactive carbaldehyde group at the 4-position of the indole ring makes 1H-Indole-4-carbaldehyde a versatile intermediate for the synthesis of complex molecules, including potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of novel therapeutics.

Core Properties of 1H-Indole-4-carbaldehyde

1H-Indole-4-carbaldehyde, also known as 4-formylindole, is a solid at room temperature. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₉H₇NO[1][2][3][4]
Molecular Weight 145.16 g/mol [1][2][3][4]
CAS Number 1074-86-8[1][2][3][4]
Appearance White to pale yellow or brown powder[5]
Melting Point 139-143 °C[5]
SMILES O=Cc1cccc2[nH]ccc12[4]
InChI InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H[1][2][3][4]

Spectroscopic Data

The structural elucidation of 1H-Indole-4-carbaldehyde is confirmed by various spectroscopic techniques.

Spectroscopic DataDetailsReference
¹H NMR (300 MHz, CDCl₃) δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H)[1]
¹H NMR (DMSO-d₆) Available[6]
Mass Spectrometry (CI-MS) m/z = 146 [M+H]⁺[1]
Mass Spectrometry (EI) Data available in the NIST WebBook[2][3]
IR Spectroscopy Data available[7]

Synthesis of 1H-Indole-4-carbaldehyde

A common and effective method for the synthesis of 1H-Indole-4-carbaldehyde is through the oxidation of the corresponding alcohol, 1H-Indole-4-methanol.

Experimental Protocol: Oxidation of 1H-Indole-4-Methanol

Materials:

  • 1H-Indole-4-Methanol

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • 4 Å molecular sieves

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a stirred mixture of 1H-Indole-4-Methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) in anhydrous methylene chloride (30 mL) at room temperature, add Tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) in portions.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves and other solids.

  • Concentrate the filtrate under reduced pressure (in vacuo).

  • Purify the crude residue by column chromatography on silica gel using methylene chloride as the eluent.

  • This procedure yields 1H-Indole-4-carbaldehyde as a white powder (2.0 g, 80% yield).[1]

Synthesis Workflow

G Synthesis of 1H-Indole-4-carbaldehyde cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product IndoleMethanol 1H-Indole-4-Methanol Reaction Stir for 1 hour IndoleMethanol->Reaction NMO N-methylmorpholine N-oxide (NMO) NMO->Reaction TPAP Tetrapropylammonium perruthenate (TPAP) TPAP->Reaction Sieves 4 Å Molecular Sieves Sieves->Reaction Solvent Anhydrous CH₂Cl₂ Solvent->Reaction Atmosphere Nitrogen Atmosphere->Reaction Temperature Room Temperature Temperature->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Silica Gel Chromatography Concentration->Purification Product 1H-Indole-4-carbaldehyde Purification->Product

Workflow for the synthesis of 1H-Indole-4-carbaldehyde.

Applications in Drug Development

1H-Indole-4-carbaldehyde is a valuable starting material for the synthesis of various biologically active compounds. The indole nucleus is a common feature in molecules that target key proteins involved in disease pathways.

Role as a Precursor for Kinase Inhibitors

A significant application of 1H-Indole-4-carbaldehyde is in the synthesis of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers.[8][9][10]

Derivatives of 1H-Indole-4-carbaldehyde can be utilized to synthesize compounds that target the ATP-binding pocket of these kinases. The general synthetic strategy involves the reaction of the aldehyde with other building blocks to construct a molecule with the appropriate pharmacophore to inhibit kinase activity.

Signaling Pathway of Aurora A Kinase

Aurora A kinase is a key regulator of cell division, particularly in the entry into mitosis, centrosome maturation and separation, and the formation of the bipolar spindle. Its dysregulation can lead to aneuploidy and tumorigenesis.

G Simplified Aurora A Kinase Signaling Pathway AuroraA Aurora A Kinase Substrate1 PLK1 AuroraA->Substrate1 phosphorylates Substrate2 TPX2 AuroraA->Substrate2 phosphorylates Substrate3 HDAC6 AuroraA->Substrate3 phosphorylates Function1 Mitotic Entry Substrate1->Function1 Function2 Centrosome Maturation Substrate2->Function2 Function3 Spindle Assembly Substrate3->Function3 Inhibitor Aurora A Inhibitors (derived from 1H-Indole-4-carbaldehyde) Inhibitor->AuroraA inhibits

References

Initial Investigations into Indole-4-carboxaldehyde Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is an organic compound that belongs to the indole (B1671886) family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring.[1] As a derivative of indole, it serves as a valuable synthetic intermediate in the development of various pharmaceutical agents.[2][3] This technical guide provides an in-depth overview of the initial investigations into the bioactivity of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. Research has shown that this compound can attenuate methylglyoxal-induced hepatic inflammation.[4]

Mechanism of Action

This compound has been observed to mitigate the expression of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[4] This effect is mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Receptor for Advanced Glycation End products (RAGE) signaling pathways.[4][5][6]

By inhibiting the activation of NF-κB, this compound prevents the translocation of this transcription factor to the nucleus, thereby downregulating the expression of its target inflammatory genes.[4][5] Furthermore, it has been shown to reduce the expression of RAGE, a receptor implicated in chronic inflammatory conditions.[4][6]

Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its interaction with the NF-κB and RAGE signaling pathways.

G This compound Anti-inflammatory Workflow I4C This compound RAGE RAGE Expression I4C->RAGE inhibits NFkB NF-κB Activation I4C->NFkB inhibits MGO Methylglyoxal (MGO) (Inflammatory Stimulus) MGO->RAGE induces MGO->NFkB induces RAGE->NFkB activates Inflammation Inflammation (TNF-α, IFN-γ expression) NFkB->Inflammation promotes

Workflow of this compound's anti-inflammatory action.

NFkB_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65/IκBα (Inactive) IkB->NFkB_complex inhibits NFkB_p50 p50 NFkB_p65 p65 NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active translocates to nucleus upon IκBα degradation DNA DNA NFkB_active->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes transcribes Stimulus Inflammatory Stimulus Stimulus->IKK activates I4C This compound I4C->IKK inhibits

References

Methodological & Application

Synthesis of Indole-4-carboxaldehyde from Methyl 2-methyl-3-nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of indole-4-carboxaldehyde, a valuable building block in medicinal chemistry and drug development, starting from methyl 2-methyl-3-nitrobenzoate. The described methodology is based on a multi-step synthesis that involves reduction, oxidation, protection, condensation, and cyclization reactions.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. Its strategic importance necessitates reliable and efficient synthetic routes. The following protocol details a synthetic pathway starting from the readily available methyl 2-methyl-3-nitrobenzoate. This method avoids the use of hazardous reagents and provides a practical approach for laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis of this compound from methyl 2-methyl-3-nitrobenzoate proceeds through a four-step sequence as outlined below. This pathway is a modification of the Leimgruber-Batcho indole (B1671886) synthesis.

Synthesis of this compound A Methyl 2-methyl-3-nitrobenzoate B 2-Methyl-3-nitrobenzyl alcohol A->B Reduction (NaBH4) C 2-Methyl-3-nitrobenzaldehyde (B1295971) B->C Oxidation D Protected Aldehyde C->D Protection (Ethylene Glycol) E This compound D->E Condensation (DMFDMA), Reductive Cyclization (Raney Ni/H2NNH2), Hydrolysis

Figure 1. Overall synthetic workflow from methyl 2-methyl-3-nitrobenzoate.

Experimental Protocols

The following are detailed experimental procedures for each step of the synthesis.

Step 1: Reduction of Methyl 2-methyl-3-nitrobenzoate to 2-Methyl-3-nitrobenzyl alcohol

This step involves the reduction of the ester functionality of the starting material to a primary alcohol using sodium borohydride (B1222165).

Materials:

Procedure:

  • Dissolve methyl 2-methyl-3-nitrobenzoate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-nitrobenzyl alcohol.

Step 2: Oxidation of 2-Methyl-3-nitrobenzyl alcohol to 2-Methyl-3-nitrobenzaldehyde

The primary alcohol is oxidized to the corresponding aldehyde.

Materials:

  • 2-Methyl-3-nitrobenzyl alcohol

  • Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend pyridinium chlorochromate in dichloromethane in a round-bottom flask.

  • Add a solution of 2-methyl-3-nitrobenzyl alcohol in dichloromethane dropwise to the suspension.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford 2-methyl-3-nitrobenzaldehyde.

Step 3: Protection of 2-Methyl-3-nitrobenzaldehyde

The aldehyde group is protected as an acetal (B89532) to prevent unwanted side reactions in the subsequent step.

Materials:

  • 2-Methyl-3-nitrobenzaldehyde

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 2-methyl-3-nitrobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the protected aldehyde.

Step 4: Condensation, Reductive Cyclization, and Hydrolysis to this compound

This one-pot reaction sequence forms the indole ring system.[1]

Materials:

  • Protected 2-methyl-3-nitrobenzaldehyde

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Raney Nickel (Raney Ni)

  • Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Heat a mixture of the protected 2-methyl-3-nitrobenzaldehyde and N,N-dimethylformamide dimethyl acetal at reflux for 2-4 hours.

  • Cool the reaction mixture and dissolve it in ethanol.

  • Carefully add Raney Nickel to the solution.

  • Add hydrazine hydrate dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the mixture for an additional 1-2 hours.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel and wash the pad with ethanol.

  • To the filtrate, add aqueous hydrochloric acid and stir at room temperature to hydrolyze the acetal and any intermediate enamines.

  • Neutralize the solution with a base such as sodium hydroxide or sodium carbonate until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield
1Methyl 2-methyl-3-nitrobenzoate2-Methyl-3-nitrobenzyl alcoholNaBH₄, Methanol85-95%
22-Methyl-3-nitrobenzyl alcohol2-Methyl-3-nitrobenzaldehydePCC, CH₂Cl₂70-80%
32-Methyl-3-nitrobenzaldehydeProtected AldehydeEthylene glycol, p-TsOH90-98%
4Protected AldehydeThis compoundDMFDMA, Raney Ni, H₂NNH₂60-75%

Table 1. Summary of reaction steps, reagents, and typical yields.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the chemical transformations.

Synthetic_Logic Start Methyl 2-methyl-3-nitrobenzoate (Ester & Nitro Group) Step1 Reduction of Ester (Selective Reduction) Start->Step1 Intermediate1 2-Methyl-3-nitrobenzyl alcohol (Primary Alcohol) Step1->Intermediate1 Step2 Oxidation of Alcohol (Formation of Aldehyde) Intermediate1->Step2 Intermediate2 2-Methyl-3-nitrobenzaldehyde (Aldehyde) Step2->Intermediate2 Step3 Protection of Aldehyde (Acetal Formation) Intermediate2->Step3 Intermediate3 Protected Aldehyde (Prevents Side Reactions) Step3->Intermediate3 Step4 Indole Ring Formation (Condensation & Cyclization) Intermediate3->Step4 Product This compound (Final Product) Step4->Product

Figure 2. Logical flow of the synthetic transformations.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound from methyl 2-methyl-3-nitrobenzoate. The procedures are described in a stepwise manner to facilitate their application in a research and development setting. The presented data and diagrams are intended to offer a clear and concise overview of the entire synthetic process. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

References

Synthesis of Indole-4-carboxaldehyde: A Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Indole-4-carboxaldehyde is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its versatile structure serves as a foundational building block for developing novel therapeutic agents, particularly in the fields of oncology and neurology.[1] This document provides a detailed protocol for the synthesis of this compound via the oxidation of 1H-Indole-4-Methanol, a reliable and efficient method for laboratory-scale production.

This compound and its derivatives are integral to the development of various therapeutic agents, including aurora kinase A inhibitors and other antitumor agents.[2] The protocol outlined below has been selected for its high yield and straightforward purification process, making it suitable for both academic and industrial research settings.

Experimental Protocol

This protocol details the synthesis of this compound from 1H-Indole-4-Methanol.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Reagents:

  • 1H-Indole-4-Methanol

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • 4 Å molecular sieves

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask containing anhydrous methylene chloride (30 mL), add 1H-Indole-4-Methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g).[3]

  • Initiation of Reaction: Stir the mixture at room temperature under a nitrogen atmosphere.[3]

  • Addition of Oxidant: Add Tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) in portions to the stirring mixture.[3]

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 1 hour.[3]

  • Work-up: Upon completion, filter the mixture to remove the molecular sieves and other solids. Concentrate the filtrate in vacuo to obtain the crude product.[3]

  • Purification: Purify the residue by column chromatography on silica gel using methylene chloride as the eluent to yield this compound as a white powder.[3]

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting Material1H-Indole-4-Methanol[3]
OxidantTetrapropylammonium perruthenate[3]
Co-oxidantN-methylmorpholine N-oxide[3]
SolventAnhydrous Methylene Chloride[3]
Reaction Time1 hour[3]
TemperatureRoom Temperature[3]
Product Yield2.0 g (80%)[3]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₉H₇NO[4]
Molecular Weight145.16 g/mol [4]
AppearanceWhite powder[3]
Melting Point139-143 °C
¹H NMR (300 MHz, CDCl₃) δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H)[3]
Mass Spectrometry (CI) m/z = 146 [M+H]⁺[3]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 1. Combine 1H-Indole-4-Methanol, NMO, and Molecular Sieves in Anhydrous CH₂Cl₂ add_tpap 2. Add TPAP in portions start->add_tpap stir 3. Stir at Room Temperature for 1 hour under N₂ add_tpap->stir filter 4. Filter the reaction mixture stir->filter concentrate 5. Concentrate the filtrate in vacuo filter->concentrate chromatography 6. Purify by Column Chromatography (Silica gel, CH₂Cl₂) concentrate->chromatography product This compound (White Powder) chromatography->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Indole-4-carboxaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-4-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive aldehyde group on the indole (B1671886) scaffold, makes it a valuable starting material for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and potential drug candidates.

Synthesis of this compound

A reliable protocol for the synthesis of this compound is essential for its application in further pharmaceutical synthesis. A common method involves the oxidation of the corresponding alcohol, 1H-Indole-4-methanol.

Experimental Protocol: Oxidation of 1H-Indole-4-Methanol

A mixture of 1H-Indole-4-methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) is prepared in anhydrous methylene (B1212753) chloride (30 mL) at room temperature. To this stirred mixture, tetrapropylammonium (B79313) perruthenate (0.3 g, 0.85 mmol) is added in portions. The reaction is stirred at room temperature under a nitrogen atmosphere for 1 hour. Following the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using methylene chloride as the eluent to yield this compound as a white powder.[1]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Indole-4-methanol Indole-4-methanol Stir at RT under N2 for 1h Stir at RT under N2 for 1h Indole-4-methanol->Stir at RT under N2 for 1h N-Methylmorpholine N-oxide N-Methylmorpholine N-oxide N-Methylmorpholine N-oxide->Stir at RT under N2 for 1h Molecular Sieves Molecular Sieves Molecular Sieves->Stir at RT under N2 for 1h Tetrapropylammonium perruthenate Tetrapropylammonium perruthenate Tetrapropylammonium perruthenate->Stir at RT under N2 for 1h Methylene Chloride Methylene Chloride Methylene Chloride->Stir at RT under N2 for 1h Filtration Filtration Stir at RT under N2 for 1h->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for this compound synthesis.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key precursor for the synthesis of various heterocyclic systems with demonstrated pharmacological activity. Notable examples include its use in multicomponent reactions like the Biginelli and Hantzsch reactions.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

An equimolar mixture of this compound (1.0 mmol), a β-ketoester such as ethyl acetoacetate (B1235776) (1.0 mmol), and urea or thiourea (1.2 mmol) is heated in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., HCl). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Reactant 1Reactant 2Reactant 3CatalystSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHClEthanolLow[2]
Substituted AldehydesEthyl acetoacetateUreaTMSClCH3CNHigh[3]
Aromatic AldehydesEthyl acetoacetateUreaAmberlite IR 120(H+)EthanolGood[4]

Logical Relationship of the Biginelli Reaction

G This compound This compound Dihydropyrimidinone Dihydropyrimidinone This compound->Dihydropyrimidinone Cyclocondensation β-Ketoester β-Ketoester β-Ketoester->Dihydropyrimidinone Cyclocondensation Urea/Thiourea Urea/Thiourea Urea/Thiourea->Dihydropyrimidinone Cyclocondensation Acid Catalyst Acid Catalyst Acid Catalyst->Dihydropyrimidinone Catalyzes

Caption: Biginelli reaction components and product.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). 1,4-dihydropyridine (B1200194) derivatives are known calcium channel blockers used in the treatment of hypertension.

A mixture of this compound (1 mmol), a β-ketoester such as ethyl acetoacetate (2 mmol), and a nitrogen source like ammonium acetate (1 mmol) is stirred in a suitable solvent (e.g., ethanol) or under solvent-free conditions at a specified temperature. The reaction progress is monitored by TLC. After completion, the product is isolated by filtration or extraction and purified by recrystallization.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
Aromatic AldehydesEthyl AcetoacetateAmmonium AcetateGuanidine HCl85-90[5]
Aromatic AldehydesAlkyl AcetoacetateAmmonium CarbonateGlycine-HCl buffer75-98[6]
Aromatic Aldehydesp-Nitro AcetoacetanilideAqueous AmmoniaRefluxing EthanolGood[7]

Workflow for Hantzsch Pyridine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product1 Intermediate cluster_product2 Final Product This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization β-Ketoester (2 eq.) β-Ketoester (2 eq.) β-Ketoester (2 eq.)->Condensation & Cyclization Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate->Condensation & Cyclization Dihydropyridine Dihydropyridine Condensation & Cyclization->Dihydropyridine Pyridine Derivative Pyridine Derivative Dihydropyridine->Pyridine Derivative Oxidation

Caption: Hantzsch synthesis workflow.

Synthesis of Kinase Inhibitors

The indole nucleus is a common scaffold in many kinase inhibitors. This compound can be utilized in the synthesis of precursors for potent inhibitors of kinases such as Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. A plausible route involves the synthesis of imidazo[4,5-b]pyridine derivatives.

Proposed Synthesis of an Imidazo[4,5-b]pyridine Derivative

A common method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of an aldehyde with a diaminopyridine derivative.

A mixture of this compound (1 equivalent) and a 2-amino-3-nitropyridine (B1266227) derivative (1 equivalent) is heated in a solvent such as ethanol. An aqueous solution of a reducing agent like sodium dithionite (B78146) (Na2S2O4) is then added, and the reaction is heated to reflux. After completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified by chromatography.

AldehydeDiamine PrecursorReducing AgentSolventYield (%)Reference
Benzaldehydes2,3-DiaminopyridineNa2S2O5DMSO58-94[8]
Benzaldehydes3,4-DiaminopyridineNa2S2O5DMSOModerate-High[9]
Aldehydes2-Nitro-3-aminopyridineNa2S2O4EthanolNot specified[10]
Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical for cell cycle regulation. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Simplified Aurora Kinase A Signaling Pathway

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Aurora A Kinase Aurora A Kinase PI3K/Akt Pathway->Aurora A Kinase Activates Centrosome Maturation Centrosome Maturation Aurora A Kinase->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A Kinase->Spindle Assembly Mitosis Mitosis Centrosome Maturation->Mitosis Spindle Assembly->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Aurora A Kinase Inhibits

Caption: Inhibition of Aurora Kinase A pathway.

Synthesis of Anti-inflammatory Agents

Indole derivatives have been extensively studied for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Synthesis of Chalcone (B49325) Derivatives as NF-κB Inhibitors

Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone (B1666503). Indole-based chalcones have shown potential as inhibitors of the NF-κB signaling pathway.

To a stirred solution of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a solvent like ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the chalcone derivative.

AldehydeAcetophenoneCatalystConditionsYield (%)Reference
BenzaldehydeAcetophenoneNaOHGrinding, 10 minHigh[11]
Aromatic AldehydesSubstituted AcetophenonesIodineGrinding, RTHigh[12]
1-Methylindole-3-carboxaldehyde4-BromoacetophenoneBall Milling15-60 minNot specified[1]
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition can reduce the expression of pro-inflammatory genes.

Simplified NF-κB Signaling Pathway

G Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Leads to activation of IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces Indole Chalcone Indole Chalcone Indole Chalcone->IKK Complex Inhibits G Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Indole Schiff Base Indole Schiff Base COX-2 COX-2 Indole Schiff Base->COX-2 Inhibits

References

Application Notes and Protocols: Indole-4-Carboxaldehyde in the Biginelli Reaction for the Synthesis of Novel Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of indole-4-carboxaldehyde as a reactant in the Biginelli reaction, a one-pot three-component condensation reaction, to synthesize novel 4-(1H-indol-4-yl)-3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the indole (B1671886) and dihydropyrimidinone scaffolds. This document outlines detailed experimental protocols, summarizes potential reaction outcomes, and discusses the prospective biological significance of the resulting molecules.

Introduction

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a cornerstone of multicomponent reactions, enabling the efficient synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The incorporation of the indole moiety, a privileged structure in medicinal chemistry, via the use of this compound, offers a pathway to novel compounds with potential therapeutic applications. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the dihydropyrimidinone core is a key pharmacophore in several approved drugs. The combination of these two pharmacophores in a single molecule is a promising strategy for the discovery of new drug candidates.

Reaction Mechanism and Experimental Considerations

The Biginelli reaction is typically acid-catalyzed and proceeds through a series of equilibria involving the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product.

A variety of catalysts can be employed to promote the Biginelli reaction, including Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃).[2] Solvent conditions can range from protic solvents like ethanol (B145695) to aprotic solvents, ionic liquids, or even solvent-free conditions, which align with the principles of green chemistry.[2][3][4][5]

Data Presentation

While specific quantitative data for the Biginelli reaction of this compound is not extensively available in the reviewed literature, the following tables provide representative data for the reaction of various aromatic aldehydes under different catalytic conditions. This information can serve as a valuable starting point for optimizing the reaction with this compound.

Table 1: Representative Yields of Biginelli Reaction with Various Aromatic Aldehydes under Different Catalytic Conditions

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeB(C₆F₅)₃ (1 mol%)EtOH495[1]
24-ChlorobenzaldehydeSO₃H@imineZCMNPsSolvent-free1.598[4]
34-Methoxybenzaldehyde[Btto][p-TSA]Solvent-free0.6796[3]
43-NitrobenzaldehydeLayered Double HydroxideEtOH485[6]
5BenzaldehydeSilicotungstic acid/Ambelyst-15Solvent-free1.592[7]

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Dihydropyrimidinone Derivatives

Compound IDR-group (at C4)S. aureusB. subtilisE. coliP. aeruginosaReference
DHPM-14-Chlorophenyl62.5125250125[8][9][10]
DHPM-24-Tolyl125250500250[8][9][10]
DHPM-34-Methoxyphenyl250500>500500[8][9][10]
DHPM-4Phenyl32643264[11]
DHPM-54-Nitrophenyl-50100-[12]

Note: The above data is for dihydropyrimidinones derived from other aromatic aldehydes and is intended to be representative of the potential activity of this compound derivatives.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of 4-(1H-indol-4-yl)-3,4-dihydropyrimidin-2(1H)-ones.

Protocol 1: Lewis Acid Catalyzed Solvent-Free Synthesis

This protocol is adapted from general procedures for solvent-free Biginelli reactions.[4]

Materials:

  • This compound

  • Ethyl acetoacetate (B1235776)

  • Urea

  • SO₃H@imineZCMNPs (or another suitable Lewis acid catalyst)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the Lewis acid catalyst (e.g., 10 mg of SO₃H@imineZCMNPs).

  • Heat the reaction mixture at 90 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of cold water and stir vigorously for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to afford the pure 4-(1H-indol-4-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Brønsted Acid Catalyzed Synthesis in Ethanol

This protocol is a modification of the classical Biginelli reaction conditions.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • To a solution of this compound (1 mmol) and ethyl acetoacetate (1 mmol) in 10 mL of ethanol in a round-bottom flask, add urea (1.5 mmol).

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Reflux the reaction mixture with stirring for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 20 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified product.

  • Characterize the product by spectroscopic methods.

Mandatory Visualizations

Biginelli Reaction Mechanism

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product This compound This compound N-Acyliminium Ion N-Acyliminium Ion This compound->N-Acyliminium Ion + Urea, H+ Urea Urea Urea->N-Acyliminium Ion Ethyl Acetoacetate Ethyl Acetoacetate Open-chain Ureide Open-chain Ureide Ethyl Acetoacetate->Open-chain Ureide N-Acyliminium Ion->Open-chain Ureide + Ethyl Acetoacetate (enolate) 4-(1H-indol-4-yl)-DHPM 4-(1H-indol-4-yl)-DHPM Open-chain Ureide->4-(1H-indol-4-yl)-DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction with this compound.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Reactants This compound Ethyl Acetoacetate Urea/Thiourea Reaction Biginelli Reaction (Catalyst, Solvent/Solvent-free) Reactants->Reaction Workup Precipitation Filtration Washing Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 4-(1H-indol-4-yl)-DHPM Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization BioAssay Biological Evaluation (e.g., Antimicrobial Screening) Product->BioAssay

Caption: General workflow for the synthesis and evaluation of indole-DHPMs.

Hypothetical Signaling Pathway Inhibition

Given the known antimicrobial activity of many indole and DHPM derivatives, a plausible mechanism of action could involve the inhibition of key bacterial signaling pathways. The Hedgehog signaling pathway has been shown to be inhibited by certain indole derivatives.[13] While not directly demonstrated for indole-DHPMs, this provides a hypothetical framework.

Hedgehog_Signaling_Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Sequesters GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates IndoleDHPM Indole-DHPM (Hypothetical) IndoleDHPM->SMO Inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by an indole-DHPM.

References

Application of Indole-4-carboxaldehyde in Anti-Cancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of novel anti-cancer agents.[1][2] The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with potent anti-cancer properties.[3][4][5] The strategic placement of the aldehyde group at the 4-position of the indole ring offers a reactive handle for a variety of chemical transformations, enabling the creation of diverse libraries of compounds for anti-cancer screening.[2] Research has shown that substitutions at the 4-position of the indole ring can lead to the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7][8]

These application notes provide an overview of the utility of this compound in anti-cancer drug discovery, including its role as a precursor to potent kinase inhibitors. Detailed protocols for the evaluation of synthesized derivatives are also provided.

Mechanism of Action of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to exert anti-cancer effects through various mechanisms, including:

  • Kinase Inhibition: A significant focus of research has been on developing indole derivatives as inhibitors of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[9] Key targets include:

    • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is often hyperactivated in cancer. Indole derivatives with substitutions at the 4-position have been identified as potent PI3K inhibitors.[6][7][8]

    • VEGFR, PDGFR, FGFR: These receptor tyrosine kinases are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

    • Other Kinases: Indole derivatives have also been designed to target CDK, SRC, and other kinases involved in the cell cycle and signal transduction.[6][7]

  • Induction of Apoptosis: Many indole-based anti-cancer agents trigger programmed cell death, or apoptosis, in cancer cells. This is often a downstream effect of kinase inhibition or the modulation of other signaling pathways.[3][4]

  • Cell Cycle Arrest: By interfering with the function of proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs), indole derivatives can halt the uncontrolled proliferation of cancer cells.[11]

  • Tubulin Polymerization Inhibition: Some indole derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[12]

Data Presentation: Anti-cancer Activity of Indole Derivatives

The following tables summarize the in vitro anti-cancer activity of various indole derivatives, highlighting their potency against different cancer cell lines. While specific data for derivatives directly synthesized from this compound is emerging, the provided data for other indole analogs, including those with substitutions at various positions, illustrates the potential of this compound class.

Table 1: Cytotoxicity of Indole-based Kinase Inhibitors

Compound/DerivativeTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Indole-based Bcl-2 Inhibitor (U2)Bcl-2MCF-7 (Breast)0.83 ± 0.11[3]
A549 (Lung)0.73 ± 0.07[3]
MDA-MB-231 (Breast)5.22 ± 0.55[3]
Indole-based Bcl-2 Inhibitor (U3)Bcl-2MCF-7 (Breast)1.17 ± 0.10[3]
A549 (Lung)2.98 ± 0.19[3]
MDA-MB-231 (Breast)4.07 ± 0.35[3]
Thiazolyl-indole-2-carboxamide (6e)EGFR, HER2, VEGFR-2, CDK2Various4.36 - 23.86[13]
Thiazolyl-indole-2-carboxamide (6i)EGFR, HER2, VEGFR-2, CDK2Various4.36 - 23.86[13]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideNot SpecifiedMCF-7 (Breast)13.2[5][14]
MDA-MB-468 (Breast)8.2[5][14]

Table 2: Cytotoxicity of Other Indole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Mukonal (from Murraya koenigii)SK-BR-3 (Breast)7.5[4]
MDA-MB-231 (Breast)7.5[4]
Evodiamine (from Fructus Evodiae)HepG2 (Liver)~1[4]
SMMC-7721 (Liver)~1[4]
Spiro-indole derivativeJurkat (Leukemia)26.1[15]
5-Fluoro-spiro-indole derivativeHCT116 (Colon)30.7[15]
Jurkat (Leukemia)29.1[15]
Chalcone-indole derivativeVarious0.22 - 1.80[12]
Quinoline-indole derivativeVarious0.002 - 0.011[12]

Mandatory Visualization

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Indole_Derivative This compound Derivative Indole_Derivative->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Start This compound Synthesis Chemical Synthesis & Purification Start->Synthesis Library Library of Derivatives Synthesis->Library MTT Cell Viability Assay (MTT) Library->MTT IC50 Determine IC50 Values MTT->IC50 WesternBlot Mechanism of Action (Western Blot) IC50->WesternBlot Signaling Identify Targeted Signaling Pathways WesternBlot->Signaling Xenograft Xenograft Mouse Model Signaling->Xenograft Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy

Caption: General experimental workflow for the discovery and evaluation of anti-cancer drugs derived from this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of indole derivatives on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the expression and phosphorylation levels of the target proteins between treated and untreated cells.

References

Application Notes and Protocols: Synthesis of Novel Aurora Kinase Inhibitors Utilizing Indole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potential Aurora kinase inhibitors using indole-4-carboxaldehyde as a key starting material. Aurora kinases are crucial regulators of mitosis, and their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors. This guide outlines a proposed synthetic strategy, detailed experimental procedures based on established methodologies, and methods for the biological evaluation of the synthesized compounds. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division.[1] In mammals, this family includes Aurora A, Aurora B, and Aurora C.

  • Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle.[1]

  • Aurora B is a component of the chromosomal passenger complex and is critical for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1]

  • Aurora C , while less studied, is understood to have functions that overlap with Aurora B, particularly in meiosis.

Dysregulation and overexpression of Aurora kinases can lead to genomic instability and are frequently observed in a wide range of human cancers. This has made them a significant focus for the development of small molecule inhibitors for cancer therapy.[1][2]

Aurora Kinase Signaling Pathway

The diagram below illustrates the central role of Aurora kinases in the cell cycle.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis

Figure 1: Role of Aurora Kinases in the Cell Cycle.

Synthetic Strategy and Protocols

While the direct synthesis of Aurora kinase inhibitors from this compound is not extensively documented, a plausible and efficient synthetic route can be proposed based on established multicomponent reactions and condensations involving indole aldehydes. The strategy focuses on the construction of a pyrimido[4,5-b]indole scaffold, a common core in many kinase inhibitors.

Proposed Synthetic Workflow

The following diagram outlines the proposed workflow for the synthesis and evaluation of this compound-based Aurora kinase inhibitors.

Synthetic_Workflow Start This compound MCR One-Pot Multicomponent Reaction Start->MCR Reagents Guanidine (B92328) Active Methylene Compound Reagents->MCR Purification Purification (Crystallization/Chromatography) MCR->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data

Figure 2: Proposed Synthetic and Evaluation Workflow.
Protocol 1: Synthesis of a Pyrimido[4,5-b]indole Derivative

This protocol is adapted from established methods for the synthesis of pyrimido[4,5-b]indoles via a multicomponent reaction.[3][4]

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add guanidine hydrochloride (1.2 mmol) followed by a solution of sodium ethoxide (2.5 mmol) in 10 mL of ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. Neutralize the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Quantitative Data of Representative Indole-Based Aurora Kinase Inhibitors

The following tables summarize the inhibitory activities of several reported indole and related heterocyclic Aurora kinase inhibitors. This data provides a benchmark for the evaluation of newly synthesized compounds.

Table 1: In Vitro Inhibitory Activity of Pan-Aurora Kinase Inhibitors

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Reference
AMG 900541[5]
Danusertib (PHA-739358)137961[5]

Table 2: In Vitro Inhibitory Activity of Aurora A Selective Inhibitors

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Reference
Alisertib (MLN8237)1.2396.5[5]
Pyrrole-indolin-2-one 3312156[6]

Table 3: In Vitro Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundAurora A IC50 (µM)Aurora B IC50 (µM)Antiproliferative GI50 (µM, HCT116)Reference
28c 0.06712.712.30[7]
28b 0.0754.12Not Reported[7]

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against Aurora kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the recombinant Aurora kinase.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Assay for Aurora B Inhibition (Histone H3 Phosphorylation)

This protocol assesses the ability of the synthesized compounds to inhibit Aurora B activity in a cellular context by measuring the phosphorylation of its substrate, Histone H3.[2]

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer

  • Antibodies: Anti-phospho-Histone H3 (Ser10) and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies conjugated to HRP

  • Western blotting apparatus and reagents

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized inhibitor for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with the primary antibody against phospho-Histone H3 (Ser10). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the loading control. A decrease in the signal indicates inhibition of Aurora B.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of novel Aurora kinase inhibitors derived from this compound. By leveraging established multicomponent reaction methodologies, a diverse library of potential inhibitors can be generated. The provided biological assays offer robust methods for determining the potency and cellular activity of these new chemical entities, paving the way for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation of 4-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The intramolecular Friedel-Crafts acylation of 4-substituted indoles is a powerful synthetic strategy for the construction of fused polycyclic indole (B1671886) frameworks.[1] This reaction class is of significant interest to medicinal chemists and drug development professionals due to the prevalence of these scaffolds in numerous biologically active natural products and pharmaceuticals.[2][3][4][5] The resulting tetracyclic and other fused-ring systems often exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][6][7][8][9]

Key Advantages:

  • Direct Access to Complex Scaffolds: This methodology provides a direct and efficient route to complex, rigid molecular architectures that are often challenging to synthesize via other methods.[1]

  • High Regioselectivity: The cyclization typically occurs at a specific position on the indole ring, offering a high degree of control over the final product's structure.

  • Versatility: The reaction tolerates a range of substituents on both the indole nucleus and the acylating side chain, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Relevance to Drug Discovery: The fused indole products are key intermediates in the synthesis of various therapeutic agents and natural product analogues.[10] For instance, indole-fused azepines have emerged as promising anticancer leads.[2]

Common Catalysts and Reagents:

The reaction is typically promoted by a Lewis acid or a strong Brønsted acid. Common catalysts include:

  • Aluminum chloride (AlCl₃)

  • Niobium pentachloride (NbCl₅)[11]

  • Polyphosphoric acid (PPA)[12][13]

  • Eaton's reagent (P₂O₅ in methanesulfonic acid)[14][15]

  • Trifluoroacetic acid (TFA) in combination with trifluoroacetic anhydride (B1165640) (TFAA)

The choice of catalyst can significantly impact the reaction yield and selectivity, and optimization is often necessary for specific substrates.

Biological Significance of Products:

The fused polycyclic indole derivatives synthesized through this method have shown a wide array of pharmacological activities:

  • Anticancer Activity: Many indole derivatives, including fused systems, exhibit potent anticancer activity by targeting various biological pathways.[6][7][8] They can act as inhibitors of kinases, tubulin polymerization, and other key cellular processes involved in cancer progression.[6]

  • Antimicrobial and Antiviral Activity: The indole nucleus is a common feature in compounds with antimicrobial and antiviral properties.

  • Central Nervous System (CNS) Activity: The rigid, polycyclic structure of these compounds makes them interesting candidates for CNS-active drugs.

The ability to generate a library of these compounds through intramolecular Friedel-Crafts acylation allows for the exploration of their therapeutic potential and the development of new drug candidates.

Quantitative Data Summary

The following tables summarize representative quantitative data for the intramolecular Friedel-Crafts acylation of various 4-substituted indoles under different reaction conditions.

Table 1: Cyclization of 4-Indolealkanoic Acids

EntrySubstrate (R)CatalystSolventTemp (°C)Time (h)ProductYield (%)
1HPPA-10021,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one85
2CH₃PPA-10022-Methyl-1,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one82
3HEaton's Reagent-RT11,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one90
4HAlCl₃Dichloromethane (B109758)RT31,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one75
5HNbCl₅DichloromethaneRT0.51,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one92[11]

Table 2: Formation of Six- and Seven-Membered Rings

EntrySubstrateCatalystSolventTemp (°C)Time (h)ProductYield (%)
14-(3-Carboxypropyl)indolePPA-1201.56,7-Dihydro-5H-benzo[cd]indol-5-one88
24-(4-Carboxypentyl)indoleEaton's Reagent-RT27,8-Dihydro-6H-cyclohepta[cd]indol-6-one78

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol is a general guideline and may require optimization for specific substrates.

1. Materials:

  • 4-Substituted indole-alkanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 wt eq)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297) or dichloromethane for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-substituted indole-alkanoic acid.

  • Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.

  • Heat the mixture with stirring to the desired temperature (typically 80-120 °C) and maintain for the required time (monitor by TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Safety Precautions:

  • Polyphosphoric acid is corrosive and viscous. Handle with care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The quenching of the reaction with ice water is exothermic and may cause splashing. Perform this step slowly and carefully.

Visualizations

experimental_workflow Experimental Workflow for Intramolecular Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 4-Substituted Indole Precursor reagents Mix with Lewis/Brønsted Acid Catalyst start->reagents heating Heat to Reaction Temperature reagents->heating monitoring Monitor Progress (TLC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Fused Indole Product purification->product

Caption: General experimental workflow for the intramolecular Friedel-Crafts acylation.

reaction_mechanism General Mechanism of Intramolecular Friedel-Crafts Acylation cluster_activation Electrophile Generation cluster_cyclization Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization start 4-Substituted Indole with Acyl Side Chain acylium Formation of Acylium Ion Intermediate start->acylium + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) attack Intramolecular Attack by Indole Ring acylium->attack sigma Formation of Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation sigma->deprotonation product Fused Polycyclic Indole Product deprotonation->product Regeneration of Aromaticity

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References

Application Notes and Protocols for Creating Fluorescent Probes from Indole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and biological applications of fluorescent probes derived from indole-4-carboxaldehyde. The unique electronic characteristics and reactive aldehyde group of the indole (B1671886) scaffold make it a versatile platform for the development of novel fluorescent probes for cellular imaging and analyte detection.

Introduction

Indole derivatives are a prominent class of fluorophores used in the design of chemical sensors and biological probes. The indole ring system offers a foundation for developing probes that exhibit changes in their fluorescence properties in response to their local environment or specific analytes. This compound, in particular, serves as a valuable and reactive precursor for creating a diverse range of fluorescent probes. Its aldehyde functionality allows for straightforward derivatization, most commonly through condensation reactions to form Schiff bases or hydrazones. This modular approach enables the tuning of the probe's photophysical properties and the introduction of specific recognition moieties for targeted applications. Probes derived from this compound have shown promise in various applications, including as "turn-on" fluorescent sensors for ions and for cellular imaging.

Synthesis of Fluorescent Probes from this compound

A common and effective method for synthesizing fluorescent probes from this compound is through a condensation reaction with a primary amine or hydrazine (B178648) derivative. This reaction is typically carried out in an alcohol solvent, often with a catalytic amount of acid, to yield a Schiff base or hydrazone product. The choice of the amine or hydrazine component is critical as it significantly influences the resulting probe's photophysical properties and selectivity towards a target analyte.

General Synthetic Workflow

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Indole_4_carboxaldehyde This compound Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Indole_4_carboxaldehyde->Reaction_Vessel Amine_Hydrazine Amine or Hydrazine Derivative Amine_Hydrazine->Reaction_Vessel Heating Heating (Reflux) Reaction_Vessel->Heating 1. Mix & Heat Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Vessel Cooling Cooling & Precipitation Heating->Cooling 2. Reaction Completion Filtration Filtration Cooling->Filtration 3. Isolate Crude Product Purification Purification (e.g., Recrystallization) Filtration->Purification 4. Purify Fluorescent_Probe Fluorescent Probe (Schiff Base or Hydrazone) Purification->Fluorescent_Probe 5. Final Product

Caption: General workflow for the synthesis of a fluorescent probe from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone-Based Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe via the condensation of this compound with 2,4-dinitrophenylhydrazine (B122626).

Materials:

  • This compound

  • 2,4-dinitrophenylhydrazine

  • Methanol (reagent grade)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 equivalent) in 20 mL of methanol.

  • To this solution, add 2,4-dinitrophenylhydrazine (1.0 equivalent).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexanes).

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Photophysical Properties

The photophysical properties of fluorescent probes are crucial for their application and performance. Key parameters include the maximum absorption wavelength (λex), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (ΦF).

Probe Derivative (from this compound)Excitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
4-FormyltryptophanNot specifiedNot specifiedNot specified~0.22Ethanol[1]

Application in Cellular Imaging

Fluorescent probes derived from this compound can be utilized for imaging in living cells to monitor specific analytes or cellular environments.

Protocol 2: General Protocol for Cellular Imaging

Materials:

  • Synthesized this compound-based fluorescent probe

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Confocal fluorescence microscope

  • Glass-bottom cell culture dishes

Procedure:

  • Cell Culture: Culture the chosen cell line in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells onto glass-bottom dishes and allow them to adhere and grow for 24-48 hours.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the culture medium from the cells and wash them once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for probe uptake.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal fluorescence microscope with the appropriate excitation and emission filters.

Signaling Pathway and Mechanism of Action

The sensing mechanism of many fluorescent probes derived from this compound, particularly those designed as "turn-on" sensors, often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For instance, a probe designed to detect a specific analyte might be non-fluorescent or weakly fluorescent in its free state due to a quenching mechanism. Upon binding to the analyte, this quenching process is disrupted, leading to a significant increase in fluorescence intensity.

Conceptual Signaling Pathway for a "Turn-On" Fluorescent Probe

G cluster_0 Probe in 'Off' State Probe_Off This compound Probe (Weakly Fluorescent) Quencher Quenching Moiety (e.g., Recognition Site) Probe_Off->Quencher PET or ICT (Fluorescence Quenching) Analyte Target Analyte Probe_Off->Analyte Probe_On Probe-Analyte Complex (Highly Fluorescent) Analyte->Probe_On Probe_On->Probe_On

Caption: Conceptual signaling pathway of a "turn-on" fluorescent probe based on this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward synthetic methodologies, coupled with the potential for tuning photophysical properties and introducing specific recognition elements, make these probes promising tools for a wide range of applications in chemical biology, drug discovery, and diagnostics. Further research and development in this area are likely to yield even more sophisticated and powerful probes for elucidating complex biological processes.

References

Application of Indole-4-carboxaldehyde in the Total Synthesis of Clavine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of indole-4-carboxaldehyde as a key starting material in the total synthesis of clavine alkaloids, a significant class of fungal metabolites with diverse pharmacological activities. The protocols outlined herein are based on the successful total syntheses of (±)-chanoclavine I, (±)-isochanoclavine I, and (±)-6,7-secoagroclavine.

The cornerstone of the synthetic strategy is a regio- and stereoselective intramolecular [3+2] cycloaddition of a nitrone onto an olefin, which efficiently constructs the C/D ring system characteristic of the clavine alkaloid core. This approach, pioneered by Oppolzer and colleagues, provides a convergent and reliable pathway to these complex natural products.

Synthetic Strategy Overview

The total synthesis begins with the elaboration of this compound into a key intermediate bearing both a nitrone precursor and an olefinic moiety. A Wittig reaction is employed to install the side chain that will ultimately form part of the D ring. Subsequent functional group manipulations lead to an amino-olefin, which, upon oxidation and in situ cyclization, generates the crucial isoxazolidine (B1194047) intermediate. Reductive cleavage of the N-O bond in the isoxazolidine unmasks the C-ring and sets the stage for the final transformations to afford the target clavine alkaloids.

Total_Synthesis_Strategy Indole_4_carboxaldehyde This compound Wittig_Product Wittig Olefination Product Indole_4_carboxaldehyde->Wittig_Product Wittig Reaction Amino_Olefin Amino-Olefin Intermediate Wittig_Product->Amino_Olefin Multi-step Conversion Nitrone_Cycloaddition Intramolecular Nitrone Cycloaddition Amino_Olefin->Nitrone_Cycloaddition Oxidation Isoxazolidine Tricyclic Isoxazolidine Nitrone_Cycloaddition->Isoxazolidine Cyclization Clavine_Alkaloids Clavine Alkaloids ((±)-Chanoclavine I, etc.) Isoxazolidine->Clavine_Alkaloids Reductive Cleavage & further steps Nitrone_Cycloaddition_Mechanism cluster_0 Nitrone Formation and Cycloaddition Amino_Olefin Amino-Olefin Hydroxylamine Hydroxylamine Intermediate Amino_Olefin->Hydroxylamine Oxidation (e.g., m-CPBA) Nitrone Nitrone Intermediate (transient) Hydroxylamine->Nitrone Dehydration (in situ) Cycloaddition [3+2] Cycloaddition Nitrone->Cycloaddition Isoxazolidine Tricyclic Isoxazolidine Cycloaddition->Isoxazolidine

Application Notes and Protocols for Antimicrobial Activity Screening of Indole-4-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial screening of novel indole-4-carboxaldehyde derivatives. Given the limited specific data on this particular subclass of indoles, this document outlines protocols and strategies adapted from established research on other bioactive indole (B1671886) derivatives. This serves as a foundational framework to explore the potential of this compound derivatives as a new class of antimicrobial agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] While extensive research has focused on derivatives of indole-3-carboxaldehyde (B46971) and other positions, the antimicrobial potential of this compound derivatives remains a largely unexplored area, presenting a promising avenue for the discovery of novel antimicrobial agents. This document details the necessary protocols for synthesizing a library of these derivatives and for performing robust antimicrobial activity screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A common and effective method involves the condensation of this compound with various amines or compounds containing active methylene (B1212753) groups to yield Schiff bases or other derivatives.

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff base derivatives by reacting this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amines (e.g., anilines, benzylamines)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plates

  • Crystallization dishes

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antimicrobial Activity Screening Protocols

A systematic approach to screening the synthesized this compound derivatives for antimicrobial activity is crucial. The following protocols for determining the zone of inhibition and Minimum Inhibitory Concentration (MIC) are recommended.

Disk Diffusion Assay (Kirby-Bauer Method) for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Agar (B569324) (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Micropipettes

  • Incubator

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Prepare MHA and SDA plates.

  • Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the entire surface of the agar plate using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized derivatives (e.g., 100 µ g/disc ).

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place positive and negative control discs on the same plate.

  • Incubate the bacterial plates at 37°C for 18-24 hours and fungal plates at 25-28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Broth Microdilution Method for MIC Determination

This method provides quantitative data on the antimicrobial potency of the compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel micropipette

  • Spectrophotometer (plate reader)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a standardized microbial inoculum and add it to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the antimicrobial screening should be organized into clear and concise tables for easy comparison and analysis.

Table 1: Zone of Inhibition of this compound Derivatives

Compound IDConcentration (µ g/disc )S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)
Derivative 1 100
Derivative 2 100
... 100
Ciprofloxacin 10N/A
Fluconazole 25N/AN/AN/AN/A
DMSO -00000

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Derivative 1
Derivative 2
...
Ciprofloxacin N/A
Fluconazole N/AN/AN/AN/A

Visualizations

Diagrams are provided to illustrate the experimental workflow and a proposed mechanism of action based on the known activities of other indole derivatives.

Synthesis_Workflow Start This compound + Primary Amine Reaction Reaction in Ethanol + Acetic Acid Catalyst Start->Reaction Reflux Reflux (2-4h) Reaction->Reflux Cooling Cooling to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Characterization Spectroscopic Characterization Recrystallization->Characterization

Synthesis Workflow for Schiff Base Derivatives

Antimicrobial_Screening_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis Disk_Prep Prepare Discs with Synthesized Derivatives Inoculation_Disk Inoculate Agar Plates with Microorganism Incubation_Disk Incubate Plates Inoculation_Disk->Incubation_Disk Measurement Measure Zone of Inhibition (mm) Incubation_Disk->Measurement Serial_Dilution Serial Dilution of Derivatives in 96-well Plate Measurement->Serial_Dilution Active Compounds Inoculation_MIC Inoculate with Microorganism Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plates Inoculation_MIC->Incubation_MIC MIC_Determination Determine MIC (µg/mL) Incubation_MIC->MIC_Determination Final_Analysis Data Analysis & Structure-Activity Relationship MIC_Determination->Final_Analysis Quantitative Data Start Synthesized This compound Derivatives Start->Disk_Prep

Antimicrobial Screening Workflow

Proposed_Mechanism Indole_Derivative This compound Derivative Bacterial_Cell Bacterial Cell Indole_Derivative->Bacterial_Cell Membrane_Disruption Membrane Potential Disruption Bacterial_Cell->Membrane_Disruption Respiratory_Inhibition Inhibition of Respiratory Metabolism Bacterial_Cell->Respiratory_Inhibition ROS_Production Generation of Reactive Oxygen Species (ROS) Membrane_Disruption->ROS_Production Respiratory_Inhibition->ROS_Production Cell_Death Bacterial Cell Death ROS_Production->Cell_Death

Proposed General Mechanism of Antimicrobial Action

Potential Mechanisms of Action

While the specific mechanisms of action for this compound derivatives are yet to be elucidated, research on other indole-based antimicrobials suggests several potential pathways. A synthetic indole derivative, SMJ-2, has been shown to inhibit respiratory metabolism and disrupt membrane potential in multidrug-resistant Gram-positive bacteria.[2] It may also interfere with the mevalonate (B85504) pathway, leading to the generation of reactive oxygen species.[2] Furthermore, some indole derivatives can inhibit biofilm formation by interfering with quorum sensing signaling pathways, as seen with 7-hydroxyindole (B18039) against Acinetobacter baumannii.[1] These established mechanisms provide a solid foundation for investigating the mode of action of novel this compound derivatives.

Conclusion

The exploration of this compound derivatives as antimicrobial agents is a promising area of research. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, screening, and preliminary mechanistic investigation of these novel compounds. The systematic application of these methods will facilitate the identification of lead compounds and contribute to the development of new and effective antimicrobial therapies.

References

Application Notes and Protocols: Indole-4-carboxaldehyde as a Versatile Precursor for Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Their inherent electronic properties, including good charge transport capabilities and high photoluminescence quantum yields, make them excellent building blocks for various components of an OLED device, such as hole transport layers (HTLs), electron transport layers (ETLs), and emissive layers (EMLs).

Indole-4-carboxaldehyde, with its reactive aldehyde group, presents a valuable and versatile starting material for the synthesis of novel, high-performance OLED materials. The aldehyde functionality allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with tailored optoelectronic properties. This document provides detailed application notes and protocols for the potential use of this compound as a precursor for synthesizing a novel hole transport material (HTM) for OLED applications. While direct use of this compound in OLEDs is not extensively documented, its derivatives hold significant promise.

Proposed Application: Synthesis of a Novel Hole Transport Material

This section outlines a prospective synthetic route to a novel hole transport material, 4,4'-((1H-indole-4-yl)methylene)bis(N,N-diphenylaniline) , hereafter referred to as ICz-TPA , derived from this compound. The proposed molecule combines the hole-transporting properties of triphenylamine (B166846) (TPA) with the indole core.

Signaling Pathway/Logical Relationship

logical_relationship I4C This compound ICzTPA ICz-TPA (Hole Transport Material) I4C->ICzTPA Precursor TPA N,N-Diphenylaniline TPA->ICzTPA Reactant Acid Acid Catalyst Acid->ICzTPA Catalyst OLED OLED Device ICzTPA->OLED Component

Caption: Logical relationship for the synthesis of ICz-TPA and its application.

Data Presentation

The following tables summarize the expected photophysical, electrochemical, thermal, and device performance data for the proposed hole transport material, ICz-TPA, based on typical values for similar indole-based HTMs.

Table 1: Expected Properties of ICz-TPA

PropertyExpected Value
Photophysical Properties
Absorption (λabs) in solution~350 - 380 nm
Photoluminescence (λPL) in solution~420 - 450 nm
Photoluminescence Quantum Yield (ΦPL)> 70%
Electrochemical Properties
Highest Occupied Molecular Orbital (HOMO)-5.2 to -5.5 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.1 to -2.4 eV
Band Gap (Eg)~3.1 eV
Thermal Properties
Glass Transition Temperature (Tg)> 120 °C
Decomposition Temperature (Td, 5% weight loss)> 350 °C

Table 2: Expected Performance of an OLED Device Incorporating ICz-TPA as the Hole Transport Layer

Device Structure: ITO / ICz-TPA (HTL) / Emissive Layer / Electron Transport Layer / LiF / Al

ParameterExpected Performance
Turn-on Voltage (Von)< 4.0 V
Maximum Current Efficiency (ηc)> 40 cd/A
Maximum Power Efficiency (ηp)> 35 lm/W
Maximum External Quantum Efficiency (EQE)> 15%
CIE Coordinates (x, y)Dependent on the emissive layer

Experimental Protocols

Protocol 1: Synthesis of ICz-TPA

This protocol describes a potential method for the synthesis of 4,4'-((1H-indole-4-yl)methylene)bis(N,N-diphenylaniline) (ICz-TPA) via an acid-catalyzed condensation reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and N,N-diphenylaniline (2.2 mmol) in dichloromethane (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Recrystallize the purified product from a mixture of dichloromethane and methanol to obtain pure ICz-TPA.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Fabrication of an OLED Device

This protocol outlines the fabrication of a multilayer OLED device using the synthesized ICz-TPA as the hole transport layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • ICz-TPA (hole transport material)

  • A suitable emissive layer material (e.g., a green or blue emitter)

  • A suitable electron transport layer material (e.g., TPBi)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (<10-6 Torr)

  • Substrate cleaning setup (ultrasonic bath with deionized water, acetone, and isopropanol)

  • UV-ozone cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

  • Deposit a 40 nm thick layer of ICz-TPA onto the ITO substrate as the hole transport layer. The deposition rate should be maintained at 1-2 Å/s.

  • Deposit a 20 nm thick layer of the emissive material.

  • Deposit a 30 nm thick layer of the electron transport material.

  • Deposit a 1 nm thick layer of LiF as an electron injection layer.

  • Finally, deposit a 100 nm thick layer of aluminum as the cathode.

  • Encapsulate the fabricated device in a glovebox to protect it from moisture and oxygen.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of ICz-TPA cluster_fabrication OLED Device Fabrication cluster_characterization Device Characterization Reactants This compound + N,N-Diphenylaniline Reaction Acid-Catalyzed Condensation Reactants->Reaction Purification Column Chromatography & Recrystallization Reaction->Purification Characterization_Syn NMR, Mass Spectrometry Purification->Characterization_Syn Deposition Thermal Evaporation of Layers: 1. ICz-TPA (HTL) 2. EML 3. ETL 4. LiF 5. Al Substrate ITO Substrate Cleaning Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Performance Current-Voltage-Luminance (J-V-L) Electroluminescence Spectra Efficiency Measurements Encapsulation->Performance

Caption: Experimental workflow for the synthesis of ICz-TPA and OLED device fabrication.

Conclusion

This compound serves as a promising and readily available precursor for the synthesis of novel organic electronic materials. The protocols and expected data presented herein provide a foundational guide for researchers to explore the potential of this compound derivatives in high-performance OLEDs. The versatility of the aldehyde group allows for the creation of a wide range of molecular structures, opening up new avenues for the design and development of next-generation OLED materials with enhanced efficiency and stability. Further research and experimental validation are encouraged to fully realize the potential of this valuable building block in the field of organic electronics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Indole-4-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several synthetic routes to this compound have been reported, with varying yields and complexities. The most common methods include:

  • Oxidation of Indole-4-methanol: This is a straightforward method that can provide high yields if the starting material is readily available.

  • Directed Ortho-metalation (DoM) of N-protected Indoles: This involves the deprotonation at the C4 position of an N-protected indole (B1671886), typically with a strong base like n-butyllithium, followed by quenching with a formylating agent.

  • Halogen-Metal Exchange of 4-Bromoindoles: This method involves the use of an organolithium reagent to perform a halogen-metal exchange with a 4-bromoindole (B15604) derivative, followed by formylation.

  • From N-Alkyl-5-aminoisoquinolinium Salts: This less common method involves the transformation of isoquinolinium salts into the this compound skeleton.[1]

Q2: I am getting a low yield. What are the general factors I should consider?

A2: Low yields can be attributed to several factors across different synthetic methods. Key areas to investigate include:

  • Purity of Starting Materials: Ensure all reagents and solvents are pure and anhydrous, as moisture and impurities can lead to side reactions.

  • Reaction Temperature: Temperature control is critical. Some reactions require very low temperatures (e.g., lithiation), while others may need heating. Deviations can lead to side product formation or incomplete reactions.

  • Atmosphere: Many reactions in indole synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial.

  • Reagent Stoichiometry: The molar ratios of reactants are critical. An excess of one reagent may lead to unwanted side reactions.

  • Work-up and Purification: The product can be lost or degraded during extraction and purification. Ensure the pH is controlled during aqueous work-up and that the purification method is optimized.

Q3: What are common side products in this compound synthesis?

A3: The formation of byproducts is a common cause of low yields. Some potential side products include:

  • Other Isomers: Depending on the method, formylation at other positions of the indole ring (e.g., C3, C6, or N-formylation) can occur.

  • Bis(indolyl)methanes: These can form when the initially produced aldehyde reacts with another molecule of the starting indole, particularly under acidic conditions.

  • Products of Over-lithiation or Rearrangement: In lithiation-based methods, multiple lithiation or rearrangement of the lithiated intermediate can lead to a mixture of products.

  • Starting Material Recovery: Incomplete reaction is a common issue, leading to the recovery of unreacted starting materials.

Troubleshooting Guides

Method 1: Oxidation of 1H-Indole-4-Methanol

This method can provide a high yield of this compound. A common procedure involves the use of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[2]

Troubleshooting for Oxidation of 1H-Indole-4-Methanol

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst or co-oxidant.Use fresh TPAP and NMO. Ensure NMO is anhydrous.
Insufficient reaction time.Monitor the reaction by TLC until the starting material is consumed.
Formation of Impurities Over-oxidation to the carboxylic acid.Use the stoichiometric amount of NMO and do not prolong the reaction time unnecessarily.
Degradation of the product.Work up the reaction mixture promptly after completion.
Method 2: Directed Ortho-metalation / Halogen-Metal Exchange

This is a powerful method for the regioselective synthesis of C4-substituted indoles. It typically involves the protection of the indole nitrogen, followed by lithiation at the C4 position and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF).

Troubleshooting for Lithiation-based Methods

Issue Possible Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete lithiation.Ensure strictly anhydrous conditions. Use freshly titrated n-butyllithium. Consider using an additive like TMEDA to enhance the reactivity of the organolithium reagent.
Incorrect reaction temperature.Maintain a very low temperature (typically -78 °C) during lithiation and the addition of DMF to prevent side reactions.
Protonation of the lithiated intermediate.Ensure all reagents and solvents are scrupulously dried. Quench the reaction with the electrophile at low temperature before warming up.
Formation of Multiple Products Lithiation at other positions.The choice of N-protecting group is crucial for directing the lithiation to the C4 position. Bulky silyl (B83357) or sulfonyl groups are often effective.[3]
Reaction with the N-protecting group.Some protecting groups may be susceptible to attack by the organolithium reagent. Choose a stable protecting group under the reaction conditions.
Formation of symmetrical byproducts (e.g., from coupling of the organolithium intermediate).This can occur if the reaction is not quenched efficiently with the electrophile.

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for this compound

Method Starting Material Key Reagents Typical Yield Reference
Oxidation1H-Indole-4-MethanolTPAP, NMO, CH₂Cl₂~80%[2]
Halogen-Metal Exchange4-Bromo-N-tosylindolen-BuLi, THF, DMFModerate to Good (Specific yield not reported in general literature)General Method
From Isoquinolinium SaltN-Methyl-5-aminoisoquinolinium IodideNa₂SO₃, NaHSO₃, Ethyl Acetate/WaterModerate (Specific yield not reported in general literature)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1H-Indole-4-Methanol[2]

Reagents:

  • 1H-Indole-4-Methanol

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • 4 Å molecular sieves

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

Procedure:

  • To a mixture of 1H-Indole-4-Methanol (1.0 eq), N-methylmorpholine N-oxide (1.5 eq), and 4 Å molecular sieves in anhydrous methylene chloride at room temperature, add tetrapropylammonium perruthenate (0.05 eq) in portions.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using methylene chloride as the eluent to afford this compound as a white powder.[2]

Mandatory Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in this compound Synthesis

TroubleshootingWorkflow start Low Yield of This compound check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions If pure check_reagents Check Activity & Stoichiometry of Reagents check_conditions->check_reagents If correct analyze_byproducts Analyze Crude Mixture (TLC, NMR) for Byproducts check_reagents->analyze_byproducts If active & correct ratio optimize_purification Optimize Purification (Column Chromatography, Recrystallization) analyze_byproducts->optimize_purification Identify byproducts result Improved Yield optimize_purification->result

Troubleshooting workflow for low yield.
Diagram 2: Logical Relationship for Directed Ortho-metalation

DirectedOrthoMetalation indole N-Protected Indole lithiation C4-Lithiated Indole Intermediate indole->lithiation + base Strong Base (e.g., n-BuLi) base->lithiation product N-Protected This compound lithiation->product + formylating_agent Formylating Agent (e.g., DMF) formylating_agent->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product

Directed ortho-metalation pathway.

References

Technical Support Center: Purification of Crude Indole-4-carboxaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Indole-4-carboxaldehyde using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product is not eluting or recovery is low The mobile phase is not polar enough to displace the compound from the silica (B1680970) gel.Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. If the compound still doesn't elute, a more polar solvent system like chloroform/methanol can be considered.[1][2]
The compound may be degrading on the acidic silica gel.Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to check for degradation spots.[1][3] Consider deactivating the silica gel with a base like triethylamine (B128534) (1-3% in the eluent) before packing the column.[3] Alternatively, switch to a more neutral stationary phase like alumina.[3]
Poor separation of product and impurities The chosen solvent system lacks sufficient selectivity.Optimize the mobile phase by testing various solvent systems and ratios using Thin-Layer Chromatography (TLC) to maximize the difference in Rf values between your product and the impurities.[1]
The column was overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. For difficult separations, a general guideline is a 1:50 to 1:100 ratio of crude compound to silica gel by weight.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[3]
Product elutes as a broad band (tailing) Strong interaction between the polar aldehyde and N-H group of the indole (B1671886) with the acidic silanol (B1196071) groups on the silica surface.Add a small amount of a polar modifier to the eluent. For acidic compounds, 0.1-2.0% of acetic or formic acid can be added. For basic impurities, a small amount of triethylamine may improve the peak shape.[1][3]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading, or use the dry-loading technique.[1]
Colored impurities co-elute with the product Indole derivatives can be susceptible to air oxidation, forming colored byproducts.Work under an inert atmosphere if possible, especially during prolonged steps. Using freshly distilled solvents can also help.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Based on TLC analysis of your crude mixture, the ratio should be adjusted to achieve an Rf value of approximately 0.25-0.35 for the this compound.[1] A reported purification used dichloromethane (B109758) as the eluent.[4]

Q2: What type of silica gel should I use?

For flash column chromatography, silica gel with a mesh size of 300-400 is commonly recommended for good resolution.[1]

Q3: How can I visualize this compound on a TLC plate?

This compound is a UV-active compound due to its aromatic structure and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. Staining with a p-anisaldehyde solution followed by gentle heating can also be used for visualization.

Q4: Is this compound stable on silica gel?

Indole aldehydes can be sensitive to the acidic nature of silica gel, which may cause degradation over time.[1][3] It is advisable to run the column relatively quickly and to consider deactivating the silica gel if stability is a concern.

Q5: What is the best way to load my crude sample onto the column?

If your sample is soluble in the initial eluent, you can use wet loading by dissolving it in a minimal amount of the solvent and carefully adding it to the top of the silica bed. For samples with poor solubility in the initial eluent, dry loading is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the column.[1]

Experimental Data

The following table summarizes key quantitative data for the purification of this compound and related compounds.

ParameterValueCompoundNotesReference
Mobile Phase DichloromethaneThis compound---[4]
80:20 Hexanes:Ethyl AcetateIndole-2-carboxaldehyde---[2]
5-20% Ethyl Acetate in Hexane3-bromo-1H-indole-2-carbaldehydeGradient elution is a logical approach.[1]
Yield 80%This compoundFollowing purification with dichloromethane.[4]
58%Indole-2-carboxaldehyde---[2]
Recommended Rf Value 0.25 - 0.35GeneralFor optimal separation in column chromatography.[1]
Sample to Silica Ratio 1:50 to 1:100 (by weight)GeneralRecommended for difficult separations to avoid overloading.[1]

Experimental Protocol

This protocol provides a general methodology for the purification of crude this compound by flash column chromatography. Optimization may be required based on the specific impurities in your sample.

1. Materials:

  • Crude this compound

  • Silica gel (300-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate, Dichloromethane (all HPLC grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70) to find a solvent system that provides an Rf value of approximately 0.25-0.35 for the product and good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the determined solvent system, collecting fractions in appropriately sized tubes.

  • Apply gentle pressure to maintain a steady flow rate.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude this compound tlc TLC Analysis (Solvent System Optimization) crude->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring pooling Combine Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation

troubleshooting_separation start Poor Separation Observed cause1 Suboptimal Solvent System? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Improper Column Packing? start->cause3 solution1 Re-optimize Eluent with TLC cause1->solution1 Yes solution2 Reduce Sample Load (e.g., 1:50 sample:silica) cause2->solution2 Yes solution3 Re-pack Column Carefully (Slurry Method) cause3->solution3 Yes

Caption: Decision tree for troubleshooting poor separation issues.

References

Technical Support Center: Recrystallization of 4-Formylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Formylindole via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4-Formylindole?

A1: Based on available data, ethanol (B145695) and acetone (B3395972) are effective solvents for dissolving 4-Formylindole.[1] Water is considered a poor solvent (anti-solvent) for this compound. The ideal recrystallization solvent is one in which 4-Formylindole has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystal formation upon cooling. A mixed solvent system, such as ethanol-water, can also be effective.

Q2: My 4-Formylindole is not dissolving in the hot solvent. What should I do?

A2: If 4-Formylindole is not dissolving, it may be due to an insufficient amount of solvent or a solvent with poor dissolving power. Gradually add more of the hot solvent in small portions until the solid completely dissolves. If the compound still does not dissolve, consider switching to a more suitable solvent. For instance, if you are using ethanol with limited success, attempting recrystallization with acetone may be a viable alternative.

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated. This can happen if too much solvent was used initially. To address this, you can try the following:

  • Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure 4-Formylindole to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of 4-Formylindole. Allow the concentrated solution to cool again.

  • Add an Anti-solvent: If using a single solvent system (e.g., pure ethanol), you can slowly add a miscible anti-solvent (a solvent in which 4-Formylindole is insoluble, such as water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: The recrystallized product appears oily or forms an emulsion. How can I resolve this?

A4: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is cooled too rapidly or if the melting point of the solid is lower than the boiling point of thesolvent. To prevent this, ensure a slow cooling rate by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath. If an oil persists, try redissolving it by heating and adding a small amount of additional solvent before attempting a slower cooling process.

Q5: The yield of my recrystallized 4-Formylindole is very low. How can I improve it?

A5: A low yield can result from several factors. To improve your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of the dissolved product in the mother liquor upon cooling.

  • Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize crystal formation.

  • Careful Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant portion of your product.

  • Recover from Mother Liquor: It may be possible to recover a second crop of crystals by concentrating the mother liquor (the solution remaining after filtration) and re-cooling. Be aware that this second crop may be less pure than the first.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out (Liquid Droplets Form) - Solution cooled too quickly.- Impurities are lowering the melting point.- Inappropriate solvent choice.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add slightly more solvent before cooling.- Consider purification by chromatography first to remove significant impurities.
Colored Impurities in Crystals - Colored impurities are co-precipitating with the product.- Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
Premature Crystallization During Hot Filtration - The solution is cooling too rapidly in the funnel.- Use a pre-heated funnel and filter flask.- Add a small excess of hot solvent before filtration to keep the compound dissolved.- Work quickly during the filtration process.

Data Presentation

Qualitative Solubility of 4-Formylindole

SolventSolubility
EthanolSoluble[1]
AcetoneSoluble[1]
WaterInsoluble[1]

Experimental Protocols

General Recrystallization Protocol for 4-Formylindole (Ethanol/Water System)

This is a general procedure and may require optimization based on the purity of the starting material.

  • Dissolution: Place the crude 4-Formylindole in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes. The purified 4-Formylindole can then be transferred to a watch glass for final drying.

Mandatory Visualization

G cluster_start Start: Crude 4-Formylindole cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Cooling cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting cluster_isolation Step 3: Isolation cluster_end End: Purified Product start Crude 4-Formylindole dissolve Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve cool Cool slowly to room temperature dissolve->cool crystals_form Crystals Formed? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No ice_bath Cool in ice bath crystals_form->ice_bath Yes add_seed Add seed crystal no_crystals->add_seed scratch Scratch flask no_crystals->scratch concentrate Concentrate solution no_crystals->concentrate add_seed->cool scratch->cool concentrate->cool filter_wash Filter and wash with ice-cold solvent ice_bath->filter_wash dry Dry crystals filter_wash->dry end Pure 4-Formylindole dry->end

References

Indole-4-carboxaldehyde stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Indole-4-carboxaldehyde for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is susceptible to degradation from exposure to air, light, and elevated temperatures. The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid (indole-4-carboxylic acid) and other impurities. As an indole (B1671886) derivative, the heterocyclic ring system can also be subject to decomposition under harsh conditions.

Q2: How should solid this compound be stored?

To ensure its stability, solid this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in tightly sealed vials under an inert atmosphere and stored at low temperatures. Specific recommendations from suppliers suggest that solutions can be stored at -80°C for up to six months or at -20°C for up to one month when stored under nitrogen.[2]

Q4: In which solvents is this compound soluble?

This compound is reported to be soluble in ethanol (B145695) and acetone, but insoluble in water.[3] When preparing solutions for long-term storage, it is crucial to use anhydrous solvents to minimize hydrolysis.

Storage Condition Summary

For optimal stability, please adhere to the following storage conditions:

FormTemperatureAtmosphereLight ExposureMaximum Storage Duration
Solid 2-8°CStandardProtect from lightShort-term
-20°CInert (Ar or N₂)Protect from lightLong-term
Solution in Solvent -20°CInert (Ar or N₂)Protect from light1 month
-80°CInert (Ar or N₂)Protect from light6 months

Troubleshooting Guide

Issue 1: The solid this compound has changed color (e.g., darkened).

  • Potential Cause: This is often a sign of degradation due to exposure to air and/or light.

  • Troubleshooting Steps:

    • Assess the purity of the material using an appropriate analytical method, such as ¹H NMR or HPLC.

    • If impurities are detected, the material may need to be purified (e.g., by recrystallization or column chromatography) before use.

    • For future storage, ensure the container is tightly sealed and flushed with an inert gas before being stored in a dark, cold environment.

Issue 2: Inconsistent or poor results in reactions involving this compound.

  • Potential Cause: This could be due to the degradation of the starting material, leading to lower active concentration and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Confirm the purity of the this compound before use.

    • Always use freshly prepared solutions. If using a previously prepared stock solution, ensure it was stored under the recommended conditions.

    • Consider that degradation products, such as indole-4-carboxylic acid, may interfere with the reaction chemistry.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent Experimental Results check_purity Check Purity of this compound (NMR, HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound (recrystallization/chromatography) is_pure->purify No check_solution Check handling and storage of solutions is_pure->check_solution Yes use_fresh Use a fresh batch of the compound purify->use_fresh use_fresh->check_solution fresh_solution Was a fresh solution used? check_solution->fresh_solution prepare_fresh Prepare a fresh solution under inert atmosphere fresh_solution->prepare_fresh No proceed Proceed with the experiment fresh_solution->proceed Yes prepare_fresh->proceed

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Handling and Dispensing Solid this compound

Given its air sensitivity, this compound should be handled under an inert atmosphere.

Materials:

  • This compound in a sealed container

  • Glovebox or Schlenk line with a source of dry argon or nitrogen

  • Spatula

  • Weighing boat

  • Tared vial for the desired amount of compound

Procedure:

  • Place the sealed container of this compound, spatula, weighing boat, and tared vial inside the glovebox or have them ready for use with a Schlenk line.

  • Purge the glovebox or Schlenk line with inert gas to remove air and moisture.

  • Once the atmosphere is inert, open the container of this compound.

  • Using the spatula, dispense the desired amount of the solid onto the weighing boat and then transfer it to the tared vial.

  • Tightly seal the vial containing the weighed compound.

  • Reseal the main container of this compound, ensuring a tight seal. For added protection, you can wrap the cap with Parafilm.

  • Remove the vials from the glovebox or disconnect them from the Schlenk line.

HandlingWorkflow start Start inert_setup Prepare inert atmosphere (Glovebox/Schlenk line) start->inert_setup transfer_materials Transfer all materials into the inert atmosphere inert_setup->transfer_materials open_container Open the main container of this compound transfer_materials->open_container weigh_compound Weigh the desired amount of the compound open_container->weigh_compound seal_vial Seal the vial with the weighed compound weigh_compound->seal_vial reseal_container Reseal the main container seal_vial->reseal_container end End reseal_container->end

References

How to prevent oxidation of Indole-4-carboxaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of Indole-4-carboxaldehyde, with a focus on preventing its oxidation.

Troubleshooting Guide

Issue 1: Color Change or Appearance of Impurities During Storage

Observation: Your solid this compound, initially a white or off-white powder, has developed a yellow or brownish tint over time. HPLC or other analytical methods reveal the presence of new peaks.

Potential Cause: This is a strong indication of chemical degradation, primarily through oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and the indole (B1671886) ring itself can also undergo oxidative degradation. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Solutions:

  • Verify Storage Conditions: Immediately ensure that the compound is stored under the recommended optimal conditions.

  • Purity Re-assessment: If degradation is suspected, re-analyze the purity of your material using a validated analytical method, such as the HPLC protocol provided below, to quantify the extent of degradation.

  • Forced Degradation Study: To identify the unknown impurity peaks, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, and an oxidizing agent) to generate degradation products. The resulting chromatogram can help identify the peaks corresponding to the impurities in your stored sample.

Issue 2: Inconsistent Results in Experiments

Observation: You are experiencing variability in your experimental results, such as lower-than-expected yields or the formation of unexpected byproducts when using this compound as a starting material.

Potential Cause: The use of partially oxidized this compound can introduce impurities that may interfere with your reaction. The primary oxidation product, Indole-4-carboxylic acid, can alter the stoichiometry and pH of the reaction mixture, or it may react with your reagents in an unintended manner.

Solutions:

  • Use Freshly Opened or Properly Stored Material: Whenever possible, use a fresh batch of this compound or one that has been rigorously stored under an inert atmosphere.

  • Purify the Reagent: If you suspect your material has degraded, it may be possible to purify it by recrystallization or column chromatography. However, care must be taken to prevent further oxidation during the purification process.

  • Qualify Your Reagent: Before use in a critical experiment, it is good practice to run a quick purity check (e.g., by TLC or HPLC) to confirm the integrity of the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To minimize oxidation and ensure long-term stability, solid this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8 °C. Some suppliers may recommend storage at -20°C.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is the most critical factor in preventing oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Environment: For an additional layer of protection against moisture, the vial can be placed inside a desiccator.

Q2: How can I prevent the oxidation of this compound in solution?

A2: Solutions of this compound are more susceptible to oxidation than the solid material. The following practices are recommended:

  • Prepare Fresh Solutions: It is best to prepare solutions immediately before use.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Use of Antioxidants: For applications where a solution needs to be stored, the addition of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) may be considered. However, the compatibility of the antioxidant with your specific experimental conditions and downstream applications must be verified. A typical concentration for BHT is 0.01-0.1%.

Q3: What is the primary degradation product of this compound upon oxidation?

A3: The most common degradation product resulting from the oxidation of this compound is Indole-4-carboxylic acid . This occurs through the oxidation of the aldehyde group. Further degradation of the indole ring can also occur under more strenuous oxidative conditions.

Q4: Can solid this compound oxidize?

A4: Yes, solid-state oxidation can occur, although it is generally slower than oxidation in solution. The presence of oxygen in the headspace of the container, coupled with exposure to light and ambient or elevated temperatures, can promote the gradual oxidation of the solid compound over time.

Data Presentation

Storage ConditionAtmosphereTemperatureLight ExposureExpected Purity after 12 Months (Illustrative)
Optimal Inert (Argon/Nitrogen)2-8°CDark (Amber Vial)>98%
Sub-optimal 1 Air2-8°CDark (Amber Vial)90-95%
Sub-optimal 2 Inert (Argon/Nitrogen)Room Temperature (~25°C)Dark (Amber Vial)95-98%
Sub-optimal 3 Inert (Argon/Nitrogen)2-8°CAmbient Light97-99%
Poor AirRoom Temperature (~25°C)Ambient Light<90%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method that can be used to assess the purity of this compound and detect the presence of its primary oxidation product, Indole-4-carboxylic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 300 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol (B129727) (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: To a solution of this compound, add 0.1 M HCl and heat at 60 °C for 2-4 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To a solution of this compound, add 0.1 M NaOH and maintain at room temperature for 30-60 minutes. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To a solution of this compound, add 3% hydrogen peroxide (H₂O₂) and maintain at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 70 °C for 48 hours. Dissolve in the diluent before HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 8 hours.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage cluster_handling Handling cluster_solution In Solution storage_conditions Optimal Storage: - Inert Atmosphere (Ar/N2) - 2-8°C - Amber Vial (Dark) - Dry weighing Weighing storage_conditions->weighing receipt Receipt of Compound aliquot Aliquot into smaller vials receipt->aliquot Upon receipt aliquot->storage_conditions dissolution Dissolution weighing->dissolution prepare_fresh Prepare Fresh Solution dissolution->prepare_fresh degas_solvent Use Degassed Solvents prepare_fresh->degas_solvent antioxidant Consider Antioxidant (e.g., BHT) (Verify Compatibility) degas_solvent->antioxidant

Caption: Workflow for the proper storage and handling of this compound to prevent oxidation.

Logical_Relationship_Prevention Logical Relationships for Oxidation Prevention oxidation Oxidation stability Compound Stability oxidation->stability decreases oxygen Oxygen (Air) oxygen->oxidation promotes light Light (UV) light->oxidation promotes heat Heat heat->oxidation promotes inert_atmosphere Inert Atmosphere inert_atmosphere->oxygen mitigates refrigeration Refrigeration refrigeration->heat mitigates dark_storage Dark Storage dark_storage->light mitigates

Caption: Key factors promoting oxidation and the corresponding preventive measures.

Degradation_Pathway Proposed Primary Oxidation Pathway indole_aldehyde This compound (C9H7NO) oxidizing_agent [O] (e.g., O2, H2O2) indole_aldehyde->oxidizing_agent indole_carboxylic_acid Indole-4-carboxylic Acid (C9H7NO2) oxidizing_agent->indole_carboxylic_acid

Technical Support Center: Vilsmeier-Haack Synthesis of Indole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack synthesis of indole (B1671886) aldehydes. Our resources are designed to help you identify and mitigate common impurities, optimize reaction conditions, and effectively purify your target compounds.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the Vilsmeier-Haack formylation of indoles, offering insights into the causes of impurity formation and providing actionable solutions.

Q1: My reaction is producing a significant amount of a high-molecular-weight, insoluble solid alongside my desired 3-formylindole. What is this impurity and how can I prevent it?

A1: The most prevalent high-molecular-weight byproduct in the Vilsmeier-Haack formylation of indoles is a bis(indolyl)methane derivative . This impurity arises when a molecule of the 3-formylindole product reacts with a second molecule of the starting indole under the acidic reaction conditions.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Employ a minimal excess of the Vilsmeier reagent (formed from POCl₃ and DMF). An excess of the formylating agent can lead to a higher concentration of the aldehyde product, which then acts as an electrophile, driving the formation of the bis(indolyl)methane.[1]

  • Temperature Management: Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the addition of the indole to the pre-formed Vilsmeier reagent.[1] Elevated temperatures can significantly accelerate the formation of the bis(indolyl)methane byproduct.[1]

  • Order of Addition: Add the indole solution dropwise to the Vilsmeier reagent. This ensures that the indole primarily reacts with the formylating agent rather than any newly formed aldehyde product.[1]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting indole is consumed, quench the reaction promptly to prevent further side reactions.[1]

Q2: I am observing a second formylated product in my reaction mixture. What is the likely identity of this impurity?

A2: The presence of a second formylated product is likely due to diformylation . Depending on the specific indole substrate and the reaction conditions, formylation can occur at a second position on the indole ring. For instance, with 7-acetylindoles, diformylation at the acetyl group has been observed.[1]

Troubleshooting Steps:

  • Limit Vilsmeier Reagent: Use a stoichiometric ratio of the Vilsmeier reagent to the indole substrate that is close to 1:1.[1]

  • Milder Conditions: Employ lower reaction temperatures and shorter reaction times to disfavor the second formylation event.[1]

Q3: My desired 3-formylindole is contaminated with an N-formylated byproduct. How can I avoid this?

A3: N-formylation can occur, particularly if the indole nitrogen is unsubstituted. While C3-formylation is generally favored due to the higher electron density at this position, competitive N-formylation can be a problematic side reaction.

Troubleshooting Steps:

  • Protecting Groups: If your synthetic route allows, consider protecting the indole nitrogen with a suitable protecting group before the Vilsmeier-Haack reaction.

  • Reaction Conditions: Lower reaction temperatures may favor C-formylation over N-formylation.

Q4: The overall yield of my formylation reaction is low, with unreacted starting material present. What are the potential causes and solutions?

A4: Low yields can stem from several factors, ranging from the quality of the reagents to the reaction setup.

Troubleshooting Steps:

  • Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh. The Vilsmeier reagent is highly sensitive to moisture, and its decomposition will lead to lower yields.[1][2]

  • Reaction Temperature: While low temperatures are often recommended to minimize byproducts, some less reactive indole substrates may require slightly elevated temperatures to proceed at a reasonable rate. Careful optimization of the reaction temperature is crucial.[1][3]

  • Reaction Time: The reaction may not have gone to completion. Use TLC to monitor the consumption of the starting material and determine the optimal reaction time.[1]

Data Presentation: Influence of Reaction Parameters on Impurity Formation

The following table summarizes the qualitative impact of key reaction parameters on the formation of common impurities in the Vilsmeier-Haack synthesis of indole-3-aldehyde. Please note that specific yields are highly dependent on the indole substrate and precise reaction conditions.[1]

ParameterConditionDesired Product YieldBis(indolyl)methane FormationDiformylationN-Formylation
Temperature Low (0 - 25°C)OptimalMinimizedMinimizedPotentially Minimized
High (> 40°C)Can DecreaseIncreased[1]IncreasedMay Increase
Stoichiometry (Vilsmeier Reagent:Indole) ~1.1 : 1OptimalMinimizedMinimizedMinimized
> 1.5 : 1May DecreaseIncreasedSignificantly Increased[1]May Increase
Reaction Time Optimal (monitored by TLC)HighestMinimizedMinimizedMinimized
ExtendedCan DecreaseIncreased[1]IncreasedMay Increase

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of Indole-3-aldehyde

This protocol is a general guideline for the formylation of indole at the C3-position, designed to minimize the formation of common impurities.[1]

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and mechanical stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked flask under an inert atmosphere, add anhydrous DMF.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF over 15-20 minutes, ensuring the temperature remains below 5°C.

    • Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully and slowly quench the reaction by adding the mixture to a vigorously stirred beaker containing crushed ice and a saturated sodium bicarbonate solution.

    • Continue stirring until the evolution of gas ceases and the product precipitates.

    • Collect the crude indole-3-aldehyde by vacuum filtration, wash thoroughly with cold water, and air dry.

Protocol 2: Purification of Indole-3-aldehyde by Recrystallization

For many applications, the crude product from the Vilsmeier-Haack synthesis is of high purity after washing with water.[4] For further purification, recrystallization is a common and effective method.[4]

Materials:

  • Crude indole-3-aldehyde

  • 95% Ethanol (B145695)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution:

    • Place the crude indole-3-aldehyde in an Erlenmeyer flask.

    • Add approximately 8.5 mL of 95% ethanol for every gram of crude material.[4]

    • Gently heat the mixture on a hot plate with stirring until the solvent reaches its boiling point and all the solid has dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum recovery, cool the flask further in an ice bath.

  • Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold 95% ethanol.

    • Dry the crystals to a constant weight.

Protocol 3: Purification of Indole-3-aldehyde by Column Chromatography

If recrystallization does not provide the desired purity, column chromatography is a suitable alternative.[4]

Materials:

  • Crude indole-3-aldehyde

  • Silica (B1680970) gel (230-400 mesh)

  • Eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.3 and show good separation from impurities.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude indole-3-aldehyde in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective for separating compounds with similar polarities.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole-3-aldehyde.

Visualizations

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues in the Vilsmeier-Haack synthesis of indole aldehydes.

Vilsmeier_Haack_Mechanism Indole Indole Electrophilic_Attack Electrophilic Attack Indole->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Electrophilic_Attack Iminium_Intermediate Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Indole_Aldehyde Indole-3-aldehyde Hydrolysis->Indole_Aldehyde

Vilsmeier-Haack Reaction Mechanism

Impurity_Formation_Pathways Indole Indole Indole_Aldehyde Indole-3-aldehyde (Desired Product) Indole->Indole_Aldehyde Vilsmeier Reagent N_Formyl_Indole N-Formyl-indole Indole->N_Formyl_Indole Vilsmeier Reagent (Side Reaction) Vilsmeier_Reagent Vilsmeier Reagent Bis_Indolyl Bis(indolyl)methane Indole_Aldehyde->Bis_Indolyl + Indole (Excess Indole, High Temp) Diformyl_Indole Diformyl-indole Indole_Aldehyde->Diformyl_Indole + Vilsmeier Reagent (Excess Reagent)

Common Impurity Formation Pathways

Troubleshooting_Workflow Start Reaction Issues Identified (e.g., Low Yield, Impurities) Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Review_Stoichiometry Review Stoichiometry (Vilsmeier Reagent:Indole Ratio) Start->Review_Stoichiometry Assess_Temp Assess Reaction Temperature Start->Assess_Temp Monitor_Time Monitor Reaction Time (TLC) Start->Monitor_Time Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Review_Stoichiometry->Optimize_Conditions Assess_Temp->Optimize_Conditions Monitor_Time->Optimize_Conditions Purification Proceed to Purification Optimize_Conditions->Purification

Troubleshooting Workflow for Vilsmeier-Haack Synthesis

References

Technical Support Center: Industrial Production of Indole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Indole-4-carboxaldehyde on an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: For industrial production, the most viable routes are typically the oxidation of Indole-4-methanol and the formylation of indole (B1671886). The choice of method often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Q2: What are the primary challenges in the Vilsmeier-Haack formylation of indole for producing this compound?

A2: A significant challenge is controlling the regioselectivity to favor the 4-position over the more electronically favored 3-position. Additionally, the formation of a bis(indolyl)methane byproduct can occur when the newly formed aldehyde reacts with another molecule of indole under the acidic reaction conditions.[1] Careful control of stoichiometry and reaction temperature is crucial to minimize this impurity.[1]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproducts, it is essential to optimize reaction conditions. For instance, in the Vilsmeier-Haack reaction, adding the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature can prevent the aldehyde product from reacting further.[1] In oxidation reactions, the choice of a selective oxidizing agent and control of the reaction time and temperature are critical to avoid over-oxidation to the corresponding carboxylic acid.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as nitrogen or argon, to prevent oxidation.[2][3] The aldehyde group is susceptible to oxidation to a carboxylic acid, which can be accelerated by exposure to air and light.[2][4]

Q5: What are the most effective methods for purifying crude this compound on a large scale?

A5: Recrystallization and column chromatography are the most common purification methods.[4] For industrial-scale purification, crystallization is often preferred due to its cost-effectiveness and scalability. Selecting an appropriate solvent system is critical for achieving high purity and yield.

Troubleshooting Guides

Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric ratios.
Side Reactions Optimize reaction conditions to minimize the formation of byproducts. For Vilsmeier-Haack, maintain a low temperature during the addition of indole.[1] For oxidation reactions, use a selective oxidizing agent and avoid prolonged reaction times.
Product Degradation This compound can be sensitive to the reaction conditions. Ensure the work-up procedure is not overly harsh (e.g., prolonged exposure to strong acids or bases). Work up the reaction promptly upon completion.
Catalyst Deactivation (if applicable) If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvents.[5] Consider purifying the starting materials before use. For palladium catalysts, avoid high temperatures that can lead to the formation of inactive palladium black.[5]
Product Purity Issues
Observed Issue Possible Cause Suggested Solution
Presence of Starting Material Incomplete reaction.Extend reaction time or consider a slight increase in temperature. Ensure proper mixing.
Formation of a High Molecular Weight Impurity In Vilsmeier-Haack, this is likely a bis(indolyl)methane derivative.[1]Control stoichiometry carefully and maintain a low reaction temperature. Add the indole solution slowly to the Vilsmeier reagent.[1]
Presence of Indole-4-carboxylic acid Oxidation of the aldehyde product.[4]Store the purified product under an inert atmosphere and protect it from light.[2] During workup, avoid prolonged exposure to air. An aqueous bicarbonate wash can help remove acidic impurities.
Discoloration (Yellowing or Browning) Oxidation or presence of colored impurities.Store the product under recommended conditions (cool, dark, inert atmosphere).[2] For purification, consider treating a solution of the crude product with activated charcoal before recrystallization.[3]

Quantitative Data Summary

Synthesis Method Starting Material Reagents Yield (%) Reference
Oxidation1H-Indole-4-MethanolTetrapropylammonium perruthenate, N-methylmorpholine N-oxide80[6]
Formylation (Vilsmeier-Haack)2,3-dimethyl-aniline (for a related indole)Vilsmeier reagent (from DMF and POCl₃)90[7]
From Isoquinolinium SaltN-Alkyl-5-aminoisoquinolinium saltsSodium bisulfite, sodium sulfiteNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of 1H-Indole-4-Methanol

Materials:

  • 1H-Indole-4-Methanol

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • 4 Å molecular sieves

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a stirred mixture of 1H-Indole-4-Methanol (1 equivalent), N-methylmorpholine N-oxide (1.5 equivalents), and 4 Å molecular sieves in anhydrous methylene chloride at room temperature, add Tetrapropylammonium perruthenate (0.05 equivalents) in portions.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel using methylene chloride as the eluent to yield this compound as a white powder.[6]

Protocol 2: Synthesis of an Indole-3-carboxaldehyde (B46971) derivative via Vilsmeier-Haack Reaction (Illustrative for Indole Formylation)

Materials:

  • Substituted Aniline (B41778) (e.g., 2,3-dimethyl-aniline)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to dimethylformamide at 0 °C.

  • To a flask containing the substituted aniline and DMF, slowly add the prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Raise the temperature to 85 °C and continue the reaction for 5-7 hours.[7]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and quench by adding saturated sodium carbonate solution until the solution is basic.

  • A solid precipitate will form. Filter the solid and dry it to obtain the indole carboxaldehyde product.[7]

Visualizations

Synthesis of this compound via Oxidation

Oxidation_Pathway Indole-4-methanol Indole-4-methanol This compound This compound Indole-4-methanol->this compound TPAP, NMO, CH₂Cl₂

Caption: Oxidation of Indole-4-methanol.

Vilsmeier-Haack Formylation Pathway

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Indole-carboxaldehyde Indole-carboxaldehyde Iminium_Salt->Indole-carboxaldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of indole.

References

Technical Support Center: Overcoming Challenges in the N-alkylation of Indole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indole (B1671886) aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important chemical transformation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the N-alkylation of indole aldehydes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: My N-alkylation reaction of an indole aldehyde shows little to no consumption of the starting material. What are the possible reasons, and how can I improve the conversion?

Answer: Low conversion in the N-alkylation of indole aldehydes can stem from several factors related to the reagents and reaction conditions. The presence of the electron-withdrawing aldehyde group makes the indole nucleus less nucleophilic than unsubstituted indole, which can exacerbate these issues.

  • Insufficient Basicity: The N-H of an indole aldehyde is more acidic than that of indole, but a base of appropriate strength is still required for complete deprotonation to form the reactive indolide anion.

    • Solution: For standard alkylations with alkyl halides, stronger bases like sodium hydride (NaH) are often effective.[1] Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly with more reactive alkylating agents or under phase-transfer catalysis (PTC) conditions.[2] The choice of base can be critical; for instance, in the N-alkylation of oxindoles, K₂CO₃ in DMF was found to be superior to triethylamine (B128534) (TEA) or NaH.[2]

  • Poor Solubility: The indole aldehyde, base, or alkylating agent may not be sufficiently soluble in the chosen solvent.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally good choices as they effectively dissolve the indolide anion and other reactants.[1]

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Increasing the reaction temperature can significantly improve the reaction rate and yield. For example, heating the reaction mixture to 80 °C or higher has been shown to favor N-alkylation.[1]

  • Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded.

    • Solution: Ensure the purity and reactivity of your alkylating agent. If necessary, use a freshly opened bottle or purify the reagent before use.

Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)

Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve N-selectivity?

Answer: While the C3 position of indole aldehydes is substituted, competitive reactions can still occur. However, the primary concern is often ensuring exclusive N-alkylation. The regioselectivity is highly dependent on the reaction conditions.

  • Solvent Effects: The choice of solvent plays a crucial role in determining the site of alkylation.

    • Solution: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation of the indolide salt, leaving the nitrogen anion more exposed and reactive. In contrast, less polar solvents like THF can sometimes lead to a higher proportion of C3-alkylation.[3]

  • Counter-ion Effects: The nature of the cation from the base can influence the N/C selectivity.

    • Solution: Experiment with different bases to change the counter-ion (e.g., Na⁺ from NaH, K⁺ from KOH or K₂CO₃, Cs⁺ from Cs₂CO₃). Cesium salts, for instance, are known to promote N-alkylation due to the "cesium effect".[4][5]

  • Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[3]

    • Solution: Increasing the reaction temperature, for example to 80 °C, can significantly improve the N/C ratio.[3]

Issue 3: Aldehyde-Related Side Reactions

Question: I am observing unexpected byproducts, or my aldehyde group is not stable under the reaction conditions. What are the potential side reactions involving the aldehyde, and how can I avoid them?

Answer: The aldehyde functionality is susceptible to various reactions, especially under basic or reductive conditions.

  • Aldol Condensation: Under strongly basic conditions, the aldehyde may undergo self-condensation or react with other carbonyl-containing species.

    • Solution: Use milder bases like K₂CO₃ or Cs₂CO₃, or employ alternative methods like the Mitsunobu reaction which proceeds under neutral conditions.[6][7]

  • Reduction of the Aldehyde: If using reductive amination conditions with a strong reducing agent, the aldehyde may be reduced to an alcohol.

    • Solution: Choose a reducing agent that is selective for the imine intermediate over the aldehyde, such as sodium triacetoxyborohydride.[8]

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of enolizable protons, aldehydes can undergo disproportionation to an alcohol and a carboxylic acid.

    • Solution: Avoid using excessively strong bases in high concentrations. Milder conditions are preferable.

  • Protection of the Aldehyde Group: If side reactions with the aldehyde are unavoidable, a protection strategy may be necessary.

    • Solution: The aldehyde can be protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst). This protecting group is stable to many N-alkylation conditions and can be removed by acid hydrolysis after the N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: What are the "classical" conditions for the N-alkylation of indole aldehydes?

A1: The classical approach involves deprotonating the indole aldehyde with a strong base, followed by the addition of an alkyl halide.[1] A common set of conditions is using sodium hydride (NaH) as the base in a polar aprotic solvent like DMF, followed by the addition of an alkyl bromide or iodide.[1][3]

Q2: Are there milder alternatives to using strong bases like sodium hydride?

A2: Yes, several milder methods are available and often preferred for indole aldehydes to avoid side reactions. These include:

  • Phase-Transfer Catalysis (PTC): This method typically uses a base like potassium hydroxide (B78521) (KOH) in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). This can be a very effective method for achieving high yields of N-alkylated indoles.[9][10]

  • Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile (B52724) can be effective, especially with more reactive alkylating agents.[2][11]

  • Mitsunobu Reaction: This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It proceeds under neutral conditions and is known for its high N-selectivity.[6][7][12]

  • Reductive Amination: This method involves the reaction of the indole aldehyde with a primary amine to form an imine, which is then reduced in situ to the N-alkylated product.[8][13][14] This is a powerful method for introducing a wide variety of alkyl groups.

Q3: How does the choice of solvent affect the N-alkylation of indole aldehydes?

A3: The solvent plays a critical role in solubility, reaction rate, and regioselectivity.

  • Polar Aprotic Solvents (DMF, DMSO): These are excellent choices for dissolving the indolide anion and are commonly used with strong bases like NaH, as well as with carbonate bases. They promote Sₙ2 reactions with alkyl halides and generally favor N-alkylation.[1][3]

  • Ethereal Solvents (THF, Dioxane): These are also common but may lead to lower N/C selectivity in some cases due to poorer solubility of the indole salt.[3]

  • Acetonitrile (ACN): This is another suitable polar aprotic solvent, often used with carbonate bases.

Q4: Can I use protecting groups for the indole nitrogen or the aldehyde group?

A4: Yes, protecting groups can be a valuable strategy.

  • N-Protecting Groups: While the goal is N-alkylation, sometimes a protecting group is used on the nitrogen for other transformations on the molecule, and its subsequent removal and replacement with an alkyl group is desired. Common N-protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and various carbamates like Boc.

  • Aldehyde Protecting Groups: As mentioned in the troubleshooting guide, if the aldehyde is not stable to the reaction conditions, it can be protected as an acetal. This is a robust protecting group that is stable to basic and nucleophilic conditions used in many N-alkylation reactions.

Data Presentation

Table 1: Comparison of Bases for N-alkylation of Indole-3-carbaldehyde

EntryBase (equiv.)Alkylating Agent (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1K₂CO₃ (0.7)Dimethyl Carbonate (3)DMF1303.585[15][16][17]
2K₂CO₃ (2)Benzyl (B1604629) Bromide (1.2)DMF602471 (for oxindole)[2]
3NaH (1.1)Benzyl Bromide (1.1)THFRT--[18]
4Cs₂CO₃Benzyl BromideDMFRT-High (qualitative)[4]

Table 2: N-alkylation of Indole Aldehydes using Various Methods

EntryIndole AldehydeAlkylating AgentMethodConditionsYield (%)Reference
1Indole-3-carbaldehydeDimethyl CarbonateCarbonate BaseK₂CO₃, DMF, 130 °C, 3.5 h85[15][16][17]
22-Chloro-1H-indole-3-carbaldehydeBenzyl BromideStrong BaseNaH, THF, 0 °C to RT-[18]
3Indole-3-carbaldehydeAlkyl HalidesPhase-Transfer CatalysisKOH, Toluene/H₂O, TBABHigh (general)[9]
4Indole-3-carbaldehydeAlcoholsMitsunobu ReactionPPh₃, DIAD, THF, RTGood (general)[6][7]
5Indole-3-carbaldehydePrimary AminesReductive AminationNaBH₃CN or NaBH(OAc)₃Good (general)[8]
61H-indole-3-carbaldehydeMethyl IodideCarbonate BaseK₂CO₃, ACN/DMF, reflux, 12-16h87.28[19]
71H-indole-3-carbaldehydeBenzyl BromideCarbonate BaseK₂CO₃, ACN/DMF, reflux, 12-16h78.81[19]

Experimental Protocols

Protocol 1: N-Methylation of Indole-3-carbaldehyde using Dimethyl Carbonate [15][16][17]

  • To a round-bottom flask, add indole-3-carboxaldehyde (B46971) (1.0 equiv), potassium carbonate (0.7 equiv), and N,N-dimethylformamide (DMF, ~7 mL per gram of indole).

  • Add dimethyl carbonate (3.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3.5 hours.

  • Cool the reaction mixture to approximately 3 °C in an ice bath.

  • Slowly add ice-cold water (~20 mL per gram of starting indole) to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-methylated product.

Protocol 2: General Procedure for N-Benzylation of 2-Chloro-1H-indole-3-carbaldehyde using Sodium Hydride [18]

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).

  • Add anhydrous tetrahydrofuran (B95107) (THF) and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-chloro-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous THF.

  • Add the indole aldehyde solution dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - Indole Aldehyde - Alkylating Agent - Base/Reagents - Anhydrous Solvent deprotonation Deprotonation (if applicable) prep_reactants->deprotonation Add base & indole aldehyde to solvent alkylation Alkylation Step deprotonation->alkylation Add alkylating agent monitoring Monitor Reaction (TLC/LC-MS) alkylation->monitoring quench Quench Reaction monitoring->quench Reaction complete extraction Extraction quench->extraction purification Purification (Column Chromatography/ Recrystallization) extraction->purification analysis Characterization (NMR, MS) purification->analysis

General Experimental Workflow for N-Alkylation.

troubleshooting_guide cluster_low_yield Low Yield / No Reaction cluster_poor_selectivity Poor N/C Selectivity cluster_side_reactions Aldehyde Side Reactions start Problem Encountered check_base Is the base strong enough? start->check_base change_solvent Switch to more polar aprotic solvent (DMF, DMSO)? start->change_solvent milder_conditions Use milder base (K₂CO₃) or neutral method (Mitsunobu)? start->milder_conditions check_temp Is the temperature high enough? check_base->check_temp Yes check_reagents Are reagents pure/active? check_temp->check_reagents Yes check_solubility Are all components soluble? check_reagents->check_solubility Yes change_base Try a different base (e.g., Cs₂CO₃)? change_solvent->change_base No increase_temp Increase reaction temperature? change_base->increase_temp No protect_aldehyde Protect aldehyde as an acetal? milder_conditions->protect_aldehyde No

Troubleshooting Logic for N-Alkylation Issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Indole-4-carboxaldehyde and Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical in the pursuit of novel therapeutic agents. This guide provides an objective comparison of the biological activities of indole-4-carboxaldehyde and indole-3-carboxaldehyde (B46971), summarizing key experimental data, detailing relevant methodologies, and visualizing associated signaling pathways.

While both this compound and indole-3-carboxaldehyde share a common indole (B1671886) scaffold, the position of the carboxaldehyde group significantly influences their biological profiles. Extensive research has illuminated the diverse activities of indole-3-carboxaldehyde, establishing it as a versatile molecule with roles in antimicrobial, anti-inflammatory, and anticancer pathways. In contrast, this compound is a less-studied isomer, with emerging evidence suggesting its own unique biological potential, particularly in the realm of anti-inflammatory responses. It is important to note that direct comparative studies evaluating the biological activities of these two isomers under identical experimental conditions are limited in the current scientific literature. This guide, therefore, presents a side-by-side overview of the existing data for each compound to facilitate a comprehensive understanding of their individual attributes.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of this compound and indole-3-carboxaldehyde. It is crucial to recognize that much of the available data, particularly for anticancer and antimicrobial activities, pertains to derivatives of these parent compounds.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsReference
This compound qRT-PCRHepG2Attenuated methylglyoxal-induced expression of TNF-α and IFN-γ.
Indole-3-carboxaldehyde Western Blot, ImmunofluorescenceIntestinal Epithelial Cells, ChondrocytesInhibited LPS-induced NLRP3 inflammasome activation and NF-κB signaling.[1][2][1][2]

Table 2: Anticancer Activity (Derivatives)

Compound DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
Indole-3-carboxaldehyde Derivative (1-substituted thiosemicarbazones)VariousNot Specified0.9 - 1.9 µg/mL[3]
This compound --Data for the parent compound is not readily available. It is primarily utilized as a precursor in the synthesis of potential antitumor agents.[4][4]

Table 3: Antimicrobial Activity (Derivatives)

Compound DerivativeMicroorganismMIC ValueReference
Indole-3-carboxaldehyde Derivative (Semicarbazones)Staphylococcus aureus, Bacillus subtilis100 - 150 µg/mL[5]
This compound -The antimicrobial activity has not been extensively reported.

Signaling Pathways and Mechanisms of Action

The biological activities of indole-3-carboxaldehyde are often mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), which in turn modulates inflammatory pathways such as NF-κB.[1][2][6] The precise signaling pathways for this compound are not as well-defined, though its anti-inflammatory effects suggest potential involvement in similar pathways.

Indole_3_Carboxaldehyde_Signaling I3C Indole-3- carboxaldehyde AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR binds & activates Nucleus Nucleus AhR->Nucleus translocates to NFkB_complex NF-κB/IκB Complex Nucleus->NFkB_complex inhibits IκB degradation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes NFkB NF-κB NFkB_complex->NFkB releases NFkB->Nucleus translocates to Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Experimental_Workflow_Anti_inflammatory cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis HepG2 HepG2 Cells MGO Induce Inflammation (e.g., Methylglyoxal) HepG2->MGO Treatment Treat with This compound MGO->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction qRT_PCR qRT-PCR for TNF-α & IFN-γ RNA_Extraction->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis

References

A Comparative Analysis of the Reactivity of Indole Carboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of six indole (B1671886) carboxaldehyde isomers: indole-2-carboxaldehyde, indole-3-carboxaldehyde, indole-4-carboxaldehyde, indole-5-carboxaldehyde, indole-6-carboxaldehyde, and indole-7-carboxaldehyde. The reactivity of these isomers is a critical consideration in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This document summarizes their performance in key chemical transformations, supported by available experimental data and theoretical considerations.

The position of the carboxaldehyde group on the indole ring significantly influences its electrophilicity and, consequently, its reactivity towards nucleophiles. This difference arises from the interplay of electronic and steric effects imparted by the bicyclic indole nucleus.

Theoretical Framework for Reactivity

The reactivity of the carbonyl group in indole carboxaldehyde isomers is primarily dictated by the electron density at the carbonyl carbon. A lower electron density leads to a more electrophilic carbon, which is more susceptible to nucleophilic attack. The position of the aldehyde group relative to the nitrogen atom of the indole ring plays a crucial role in determining this electron density through resonance and inductive effects.

General Reactivity Trend (Predicted):

Based on the principles of electronic effects within the indole ring, a general trend in the reactivity of the aldehyde group can be predicted. The nitrogen atom in the indole ring is electron-donating, and its influence is most pronounced at the C3 position. This electron-donating effect can decrease the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing effect of the benzene (B151609) ring portion can influence the reactivity of the isomers where the aldehyde is on the six-membered ring.

A predicted order of reactivity towards nucleophilic addition is as follows:

Indole-2-carboxaldehyde > Indole-7-carboxaldehyde > this compound > Indole-6-carboxaldehyde > Indole-5-carboxaldehyde > Indole-3-carboxaldehyde

This trend is based on the expected electronic influence of the indole nucleus on the carbonyl group. Indole-3-carboxaldehyde is generally considered the least reactive due to the significant electron-donating resonance effect from the nitrogen atom, which destabilizes the partial positive charge on the carbonyl carbon.

Below is a diagram illustrating the predicted relative electrophilicity of the carbonyl carbon in the different indole carboxaldehyde isomers.

G cluster_0 Predicted Reactivity Trend Indole-3-carboxaldehyde Indole-3-carboxaldehyde Indole-5-carboxaldehyde Indole-5-carboxaldehyde Indole-3-carboxaldehyde->Indole-5-carboxaldehyde Increasing Reactivity Indole-6-carboxaldehyde Indole-6-carboxaldehyde Indole-5-carboxaldehyde->Indole-6-carboxaldehyde This compound This compound Indole-6-carboxaldehyde->this compound Indole-7-carboxaldehyde Indole-7-carboxaldehyde This compound->Indole-7-carboxaldehyde Indole-2-carboxaldehyde Indole-2-carboxaldehyde Indole-7-carboxaldehyde->Indole-2-carboxaldehyde

Predicted relative reactivity of indole carboxaldehyde isomers.

Data Presentation

The following tables summarize key physical properties and available reactivity data for the indole carboxaldehyde isomers. Direct comparative studies under identical conditions are limited in the literature; therefore, some reactivity data is based on isolated reports and should be interpreted with caution.

Table 1: Physical Properties of Indole Carboxaldehyde Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Indole-2-carboxaldehyde19005-93-7C₉H₇NO145.16141-144
Indole-3-carboxaldehyde487-89-8C₉H₇NO145.16196-200[1]
This compound1074-86-8C₉H₇NO145.16138-142
Indole-5-carboxaldehyde1196-69-6C₉H₇NO145.16100-103[2]
Indole-6-carboxaldehyde1196-70-9C₉H₇NO145.16127-131
Indole-7-carboxaldehyde1074-88-0C₉H₇NO145.1687-91[3]

Table 2: Comparative Reactivity in Common Organic Reactions (Qualitative)

ReactionIndole-2-carboxaldehydeIndole-3-carboxaldehydeThis compoundIndole-5-carboxaldehydeIndole-6-carboxaldehydeIndole-7-carboxaldehyde
Nucleophilic Addition HighLowModerateModerateModerateHigh
Oxidation Readily oxidizedReadily oxidizedReadily oxidizedReadily oxidizedReadily oxidizedReadily oxidized
Reduction Readily reducedReadily reducedReadily reducedReadily reducedReadily reducedReadily reduced
Knoevenagel Condensation ReactiveLess ReactiveReactiveReactiveReactiveReactive
Wittig Reaction ReactiveReactiveReactiveReactiveReactiveReactive

Table 3: ¹³C NMR Chemical Shifts of the Carbonyl Carbon (in DMSO-d₆)

A lower chemical shift (δ) of the carbonyl carbon in ¹³C NMR spectroscopy generally correlates with higher electron density and thus lower electrophilicity.

IsomerCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)
Indole-3-carboxaldehyde~185[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of indole carboxaldehyde isomers.

General Experimental Workflow for Comparative Reactivity Studies

A standardized approach is crucial for obtaining meaningful comparative data. The following workflow is recommended for studying the reactivity of the isomers.

G cluster_workflow Comparative Reactivity Experimental Workflow A Isomer Preparation and Purification B Reaction Setup (Standardized Conditions) A->B C Reaction Monitoring (TLC, GC, or NMR) B->C D Work-up and Product Isolation C->D E Product Characterization (NMR, IR, MS) D->E F Quantitative Analysis (Yield, Conversion) E->F G Data Comparison and Analysis F->G

A general workflow for comparative reactivity studies.
Oxidation with Tollens' Reagent (Silver Mirror Test)

This qualitative test can be used to confirm the presence of the aldehyde functional group and can provide a rough measure of relative reactivity by observing the rate of silver mirror formation. Aldehydes are easily oxidized, while ketones are resistant to oxidation under these mild conditions.[7][8]

  • Reagents:

    • Indole carboxaldehyde isomer (e.g., 20 mg)

    • Tollens' reagent (freshly prepared)

      • Solution A: 5% aqueous silver nitrate

      • Solution B: 10% aqueous sodium hydroxide

      • Solution C: Concentrated aqueous ammonia

  • Procedure:

    • To prepare Tollens' reagent, add 1 mL of Solution A to a clean test tube.

    • Add one drop of Solution B to form a precipitate of silver oxide.

    • Add Solution C dropwise with shaking until the precipitate just dissolves. Avoid adding excess ammonia.

    • Dissolve the indole carboxaldehyde isomer in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or THF) if it is not soluble in water.

    • Add a few drops of the aldehyde solution to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath at approximately 60°C.[9]

    • Observe the formation of a silver mirror on the inner surface of the test tube or a black precipitate of silver. The time taken for the mirror to form can be used as a qualitative measure of reactivity.

Reduction with Sodium Borohydride (B1222165)

The reduction of the aldehyde to the corresponding alcohol can be monitored to compare reaction rates. Aldehydes are readily reduced by sodium borohydride.[10][11][12][13]

  • Reagents:

    • Indole carboxaldehyde isomer (1 mmol)

    • Sodium borohydride (NaBH₄) (1.5 mmol)

    • Methanol (B129727) (10 mL)

    • 1 M Hydrochloric acid

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the indole carboxaldehyde isomer (1 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) in small portions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

    • The product can be purified by column chromatography. The reaction time for each isomer to reach completion can be compared.

Knoevenagel Condensation with Malononitrile (B47326)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2][14][15][16][17] The rate of this reaction is a good indicator of the electrophilicity of the aldehyde.

  • Reagents:

    • Indole carboxaldehyde isomer (1 mmol)

    • Malononitrile (1 mmol)

    • Piperidine (B6355638) (0.1 mmol, catalyst)[7]

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the indole carboxaldehyde isomer (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

    • Add piperidine (0.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

    • The solid product can be collected by filtration, washed with cold ethanol, and dried.

    • The yield of the product for each isomer after a fixed reaction time can be used for quantitative comparison.

Wittig Reaction with a Stabilized Ylide

The Wittig reaction is a widely used method for forming carbon-carbon double bonds from aldehydes and phosphorus ylides.[18][19] The reaction rate and yield can be used to compare the reactivity of the indole carboxaldehyde isomers.

  • Reagents:

  • Procedure:

    • Dissolve the indole carboxaldehyde isomer (1 mmol) in DCM or THF (10 mL) in a round-bottom flask.

    • Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 mmol), to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to separate the alkene product from the triphenylphosphine (B44618) oxide byproduct.

    • The isolated yield of the alkene for each isomer provides a quantitative measure of reactivity.

Conclusion

The reactivity of indole carboxaldehyde isomers is a nuanced subject governed by the electronic and steric environment of the carbonyl group. While direct, comprehensive comparative studies are not abundant, a combination of theoretical principles and available experimental data suggests a general reactivity trend. Indole-3-carboxaldehyde is generally the least reactive towards nucleophilic addition due to the strong electron-donating effect of the indole nitrogen. In contrast, indole-2-carboxaldehyde is predicted to be one of the most reactive isomers. The isomers with the aldehyde on the benzene ring (4, 5, 6, and 7) are expected to have intermediate reactivities.

For researchers and drug development professionals, understanding these reactivity differences is paramount for designing efficient synthetic routes to novel indole-based compounds. The provided experimental protocols offer a framework for conducting systematic comparative studies to generate quantitative data and further elucidate the reactivity patterns of these important heterocyclic aldehydes.

References

Validating the Anti-inflammatory Effect of Indole-4-carboxaldehyde in HepG2 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Indole-4-carboxaldehyde against other known anti-inflammatory agents in the context of HepG2 human hepatoma cells. The experimental data cited herein is intended to support the validation of this compound as a potential therapeutic agent for liver inflammation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound and selected alternative compounds was evaluated by their ability to reduce the expression of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in HepG2 cells under inflammatory conditions. The following tables summarize the quantitative data from various studies. It is important to note that the inflammatory stimulus and experimental conditions may vary between studies, which should be considered when making direct comparisons.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Methylglyoxal (MGO)-induced HepG2 Cells

TreatmentConcentrationChange in TNF-α mRNA ExpressionChange in IFN-γ mRNA Expression
MGO0.25 mMBaseline (Induced Inflammation)Baseline (Induced Inflammation)
This compound + MGO100 µMSignificant decreaseSignificant decrease

Data extrapolated from graphical representations in a study by Cha et al.[1]

Table 2: Comparative Efficacy of Anti-inflammatory Compounds on Pro-inflammatory Cytokine Levels in Lipopolysaccharide (LPS)-induced HepG2 Cells

CompoundConcentrationStimulusTarget CytokineReported Inhibition
This compound Data not available in LPS modelMGOTNF-α, IFN-γ (mRNA)Significant reduction[1]
Quercetin 10 µMLPSTNF-α, IL-1, IL-6Significant reduction
Budesonide 10⁻⁷ MLPSOSM-1 (IL-6 family), IFN-γ, IL-15No consistent suppression
Vitamin D3 0.4, 2, 4 µg/mlLPSTNF-αDose-dependent reduction
DHA 8, 16, 32 µg/mlLPSTNF-αDose-dependent reduction

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action and the experimental approach for validating the anti-inflammatory effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 LPS-induced Inflammatory Cascade cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Freed and translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Induces transcription Indole4 This compound Indole4->IKK Inhibits

Caption: LPS-induced NF-κB signaling pathway and the inhibitory role of this compound.

G cluster_0 Experimental Workflow cluster_1 Analysis cell_culture Culture HepG2 cells pretreatment Pre-treat with this compound or other compounds cell_culture->pretreatment inflammation Induce inflammation (e.g., with LPS) pretreatment->inflammation incubation Incubate for a specified time inflammation->incubation collection Collect cell lysates and supernatant incubation->collection western_blot Western Blot for p-p65, IκBα collection->western_blot elisa ELISA for TNF-α, IL-6 secretion collection->elisa qpcr qRT-PCR for TNF-α, IL-6 mRNA collection->qpcr

Caption: General experimental workflow for assessing anti-inflammatory compounds in vitro.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound or other test compounds for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the cells for a predetermined time (e.g., 6-24 hours) depending on the endpoint being measured.

2. Western Blot Analysis for NF-κB Signaling Pathway

  • Objective: To determine the effect of this compound on the phosphorylation of NF-κB p65 and the degradation of IκBα.

  • Procedure:

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

  • Objective: To quantify the concentration of secreted TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are widely available).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

4. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

  • Objective: To measure the relative mRNA expression levels of TNF-α and IL-6.

  • Procedure:

    • After treatment, wash cells with PBS and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

This guide provides a framework for the validation and comparative analysis of this compound as an anti-inflammatory agent in HepG2 cells. The provided protocols and background information are intended to assist researchers in designing and executing experiments to further investigate its therapeutic potential.

References

A Comparative Guide to the Synthesis of Indole-4-carboxaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Indole-4-carboxaldehyde, a crucial building block for various pharmaceuticals, agrochemicals, and other functional molecules, can be synthesized through several distinct pathways. This guide provides an objective comparison of the efficacy of prominent synthetic methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route for specific research and development needs.

This document outlines three primary methods for the synthesis of this compound: the oxidation of indole-4-methanol, the formylation of 4-bromoindole (B15604) via a Grignard reagent, and a modern boron-catalyzed C-H formylation. Each method is evaluated based on yield, reaction conditions, and substrate availability.

Performance Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of this compound, providing a clear comparison of their efficacy.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)
Oxidation 1H-Indole-4-methanolTetrapropylammonium perruthenate, N-methylmorpholine N-oxide1 hour80%>95% (after chromatography)
Grignard Reaction 4-BromoindoleMg, THF, N,N-Dimethylformamide (DMF)~3 hours~65-75%>95% (after chromatography)
Boron-Catalyzed Formylation Indole (B1671886)Trimethyl orthoformate, BF₃·OEt₂~1-5 minutes66-98% (for C4-substituted indoles)High (typically requires chromatography)

Detailed Experimental Protocols

Method 1: Oxidation of 1H-Indole-4-Methanol

This method provides a high-yield, single-step conversion of a readily available starting material to the desired aldehyde.

Experimental Protocol:

To a solution of 1H-Indole-4-Methanol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) are added 4 Å molecular sieves, followed by N-methylmorpholine N-oxide (1.5 eq). The mixture is stirred at room temperature under a nitrogen atmosphere. Tetrapropylammonium perruthenate (0.05 eq) is then added in one portion. The reaction mixture is stirred for 1 hour at room temperature. Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Method 2: Formylation of 4-Bromoindole via Grignard Reaction

This two-step approach involves the formation of a Grignard reagent from 4-bromoindole, followed by formylation. This method is particularly useful when 4-bromoindole is a more accessible starting material than indole-4-methanol.

Experimental Protocol:

Step 1: Grignard Reagent Formation Magnesium turnings (1.2 eq) are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine is added. A solution of 4-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

Step 2: Formylation The freshly prepared Grignard reagent is cooled to 0 °C, and anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Method 3: Boron-Catalyzed C-H Formylation of Indole

This modern approach offers a rapid and efficient direct formylation of the indole core at the C4 position, avoiding the need for pre-functionalized starting materials.

Experimental Protocol:

To a solution of indole (1.0 eq) in a suitable solvent is added trimethyl orthoformate (1.5 eq). The mixture is cooled to 0 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 1-5 minutes. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and logical workflows of the described synthesis methods.

G cluster_oxidation Method 1: Oxidation cluster_grignard Method 2: Grignard Reaction cluster_boron Method 3: Boron-Catalyzed Formylation I4M Indole-4-methanol Oxidation Oxidation (TPAP, NMO) I4M->Oxidation I4C1 This compound Oxidation->I4C1 BI 4-Bromoindole Grignard_Formation Grignard Formation (Mg, THF) BI->Grignard_Formation Indole4MgBr Indole-4-magnesium bromide Grignard_Formation->Indole4MgBr Formylation_G Formylation (DMF) Indole4MgBr->Formylation_G I4C2 This compound Formylation_G->I4C2 Indole Indole Formylation_B C-H Formylation (TMOF, BF3.OEt2) Indole->Formylation_B I4C3 This compound Formylation_B->I4C3

Caption: Reaction pathways for the synthesis of this compound.

G cluster_workflow General Experimental Workflow start Starting Material reaction Reaction with Key Reagents start->reaction quench Reaction Quenching reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Indole-4- carboxaldehyde purification->product

Caption: A generalized workflow for the synthesis and purification.

References

Confirming the Structure of Indole-4-carboxaldehyde using 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural confirmation of small molecules is paramount. This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data of Indole-4-carboxaldehyde with related indole (B1671886) structures, offering a robust methodology for its unambiguous identification.

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its specific substitution pattern significantly influences its reactivity and biological activity. 1H NMR spectroscopy is a powerful and readily accessible technique for confirming the precise isomeric structure of substituted indoles, distinguishing it from common alternatives such as the parent indole and other isomeric indole aldehydes.

Comparative 1H NMR Data Analysis

The structural confirmation of this compound by 1H NMR relies on the distinct chemical shifts, multiplicities, and coupling constants of its protons. The following table summarizes the experimental 1H NMR data for this compound and compares it with unsubstituted indole and Indole-3-carboxaldehyde. This comparative analysis highlights the key spectral features that enable definitive structural elucidation.

CompoundProtonChemical Shift (δ) in CDCl3 (ppm)MultiplicityCoupling Constant (J) in Hz
This compound Aldehyde-H10.2s-
N-H8.52br s-
H5, H77.64-7.69mNot Reported
H2, H3, H67.31-7.44mNot Reported
IndoleH1 (N-H)~8.1br s-
H3~6.5t~1.5
H2~7.1t~2.5
H7~7.6d~8.0
H4~7.6d~8.0
H5, H6~7.1-7.2m-
Indole-3-carboxaldehydeAldehyde-H10.08s-
N-H8.79s-
H27.86d2.8
H48.27-8.40m-
H77.42-7.49m-
H5, H67.29-7.39m-

Note: The data for this compound in CDCl3 is based on available literature. A fully resolved and assigned spectrum with coupling constants would provide even more definitive structural confirmation. The availability of a spectrum in DMSO-d6 is also noted in spectral databases and would be a valuable comparative dataset.

Experimental Protocol for 1H NMR Analysis

This section outlines a standard procedure for acquiring a 1H NMR spectrum of this compound.

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer (optional)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.

    • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment. This includes:

      • Pulse angle (typically 90°)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3 or 2.50 ppm for DMSO-d6).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants (J values) to assign the signals to the respective protons of the this compound molecule.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation A Dissolve this compound in Deuterated Solvent (e.g., CDCl3) B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Lock, Shim, and Tune C->D E Acquire 1H NMR Spectrum D->E F Process Spectrum (FT, Phasing, Baseline Correction) E->F G Calibrate Chemical Shifts F->G H Analyze Chemical Shifts, Multiplicities, and Coupling Constants G->H I Compare Experimental Data with Literature/Predicted Values H->I J Compare with Spectra of Isomeric Alternatives (e.g., Indole-3-carboxaldehyde) H->J K Confirm Structure of This compound I->K J->K

Caption: Workflow for 1H NMR based structural confirmation.

A Researcher's Guide to Purity Analysis of Indole-4-carboxaldehyde: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a compound's purity is a non-negotiable cornerstone of reliable and reproducible results. Indole-4-carboxaldehyde (CAS No: 1074-86-8), a vital building block in the synthesis of bioactive molecules and pharmaceuticals, is no exception.[1][2] Its purity directly impacts reaction yields, biological activity, and safety profiles.

This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into a detailed experimental protocol, present sample data, and compare HPLC with other powerful analytical techniques.

Comparison of Key Analytical Methods

While HPLC is a dominant technique for the purity assessment of non-volatile compounds like this compound, other methods offer complementary information.[3] The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or the quantitation of non-chromophoric substances.

Analytical MethodPrincipleSuitability for this compoundProsCons
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection via UV-Vis absorbance.[3]Excellent. Ideal for non-volatile and thermally sensitive aromatic compounds. Widely used for indole (B1671886) derivatives.[3][4][5]High resolution, high sensitivity for UV-active compounds, robust, and excellent for quantitation.[3]Impurity identification is difficult without standards; non-chromophoric impurities are not detected.[3]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3]Excellent. Provides separation and allows for the identification of unknown impurities by determining their molecular weight.[3]Provides molecular weight information for impurity identification; high sensitivity.[3]More expensive than HPLC-UV; data analysis can be more complex.[3]
qNMR Quantitative Nuclear Magnetic Resonance measures the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[6][7]Very Good. Provides highly accurate, absolute purity determination without needing a reference standard for the analyte itself.[7][8]Provides structural information and highly accurate quantitation; non-destructive.[8]Requires more expensive equipment; lower throughput compared to HPLC; complex spectra can be challenging to interpret.[3]
GC-FID/MS Separation of volatile compounds in the gas phase followed by detection. Suitable for thermally stable and volatile substances.[3]Limited. this compound has a high melting point (139-143 °C) and may have limited volatility, making it less ideal for GC.[1] However, it can be useful for detecting volatile impurities or starting materials from a synthesis.[3]Excellent for analyzing volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many indole derivatives.[3]

Recommended HPLC Protocol for this compound Purity

This section details a standard reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. The protocol is based on established methods for similar indole derivatives.[3][9]

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.[3]

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.[3]

  • Solvents: HPLC-grade acetonitrile (B52724) and deionized water.

  • Mobile Phase Additive: Formic acid or phosphoric acid.[3][10]

Sample and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[3]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 254 nm (Indole derivatives show strong absorbance in this region)[3]
Injection Volume 10 µL

Example Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.01090
25.01090
25.1955
30.0955

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purity assessment of a synthesized chemical compound like this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter through 0.45µm Filter B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (% Area) H->I

Workflow for HPLC purity assessment.

Data Presentation and Analysis

The purity of the sample is determined by calculating the peak area percentage from the resulting chromatogram. The formula used is:

Purity (%) = (Peak Area of Main Compound / Total Area of All Peaks) x 100 [3]

The table below summarizes hypothetical results from an HPLC analysis of a synthesized batch of this compound, illustrating how data can be presented.

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Starting Material Impurity7.845,0000.90
2This compound 15.2 4,890,000 97.80
3Unknown Impurity 118.130,0000.60
4By-product Impurity21.535,0000.70
Total 5,000,000 100.00

Conclusion

High-Performance Liquid Chromatography is a robust, reliable, and highly effective method for determining the purity of this compound. Its high resolution and quantitative accuracy make it the preferred technique in many research and quality control laboratories.[3] When impurity identification is required, coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool. For orthogonal validation or absolute quantification, qNMR serves as an excellent, albeit more complex, alternative. By selecting the appropriate analytical method and adhering to a validated protocol, researchers can ensure the quality of their materials and the integrity of their scientific outcomes.

References

A Comparative Analysis of the Bioactivity of Synthetic versus Natural Indole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-4-carboxaldehyde, a key heterocyclic compound, has garnered significant interest in medicinal chemistry due to its presence in both natural sources and its accessibility through chemical synthesis. This guide provides an objective comparison of the known biological activities of this compound derived from natural sources versus those of synthetically produced indole (B1671886) aldehydes. It is important to note that direct, head-to-head experimental comparisons of the bioactivity of natural versus synthetic this compound are limited in the current scientific literature. Therefore, this guide synthesizes available data on naturally sourced this compound and compares it with the broader class of synthetic indole aldehydes, including its isomers and derivatives, to provide a comprehensive overview for research and development.

Executive Summary

Naturally sourced this compound has been primarily investigated for its anti-inflammatory properties. In contrast, the body of research on synthetic indole aldehydes is more extensive, with a significant focus on their potential as anticancer and antioxidant agents. The difference in research focus likely stems from the availability and versatility of synthetic routes, which allow for the production of a wide array of derivatives for structure-activity relationship studies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the bioactivity of natural this compound and representative synthetic indole aldehyde derivatives.

Table 1: Bioactivity of Naturally Sourced this compound

BioactivityAssayCell LineKey FindingsReference
Anti-inflammatoryqRT-PCRHepG2Attenuated methylglyoxal-induced expression of TNF-α and IFN-γ.[1][2]
Anti-inflammatoryWestern BlotHepG2Increased the expression of Glyoxalase-1 (Glo-1).[1]
Anti-inflammatoryELISAHepG2Reduced the formation of advanced glycation end-products (AGEs).[1]

Table 2: Bioactivity of Synthetic Indole Aldehyde Derivatives

BioactivityCompoundAssayCell LineIC50 ValueReference
Anticancer4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideNot SpecifiedMCF-7 (Breast)13.2 µM[3][4]
Anticancer4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideNot SpecifiedMDA-MB-468 (Breast)8.2 µM[3][4]
AntioxidantIndole-3-carboxaldehyde (B46971) derivative (5f)DPPH Radical Scavenging-Superior to standard (BHA)[5]
AntioxidantIndole-3-carboxaldehyde derivative (5f)Microsomal Lipid Peroxidation (LPO)-Superior to standard (BHA)[5]

Key Bioactivities and Signaling Pathways

Natural this compound: Anti-inflammatory Effects

This compound isolated from the seaweed Sargassum thunbergii has demonstrated significant anti-inflammatory activity in human hepatocyte (HepG2) cells.[1][2] The mechanism of action involves the attenuation of methylglyoxal-induced inflammation by preventing the expression of pro-inflammatory genes like TNF-α and IFN-γ.[1][2] This is achieved through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Furthermore, it reduces the formation of advanced glycation end-products (AGEs) and enhances the expression of Glyoxalase-1 (Glo-1), an enzyme involved in the detoxification of methylglyoxal.[1]

G Signaling Pathway of Natural this compound in Hepatic Inflammation MGO Methylglyoxal (MGO) RAGE RAGE MGO->RAGE activates I4C Natural this compound I4C->RAGE reduces expression NFkB NF-κB I4C->NFkB activates Glo1 Glyoxalase-1 (Glo-1) I4C->Glo1 increases expression AGEs AGEs Formation I4C->AGEs reduces RAGE->NFkB activates ProInflammatory Pro-inflammatory Genes (TNF-α, IFN-γ) NFkB->ProInflammatory induces Inflammation Hepatic Inflammation ProInflammatory->Inflammation Glo1->MGO detoxifies Detox Detoxification

Anti-inflammatory pathway of natural this compound.
Synthetic Indole Aldehydes: Anticancer and Antioxidant Potential

Synthetic indole aldehydes, particularly derivatives of indole-3-carboxaldehyde, have been extensively studied for their anticancer properties.[3][4] These compounds have shown cytotoxicity against various cancer cell lines, including breast cancer.[3][4] The anticancer activity of indole derivatives is often linked to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation.[3][6][7] One of the key targets is the Aryl Hydrocarbon Receptor (AhR), which can influence diverse cellular processes.[3] Additionally, indole compounds have been shown to target the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial in cancer progression.[7]

G Proposed Anticancer Signaling Pathway of Synthetic Indole Aldehydes IndoleAldehyde Synthetic Indole Aldehyde AhR Aryl Hydrocarbon Receptor (AhR) IndoleAldehyde->AhR activates PI3K PI3K IndoleAldehyde->PI3K inhibits CellProliferation Cell Proliferation AhR->CellProliferation modulates Apoptosis Apoptosis AhR->Apoptosis modulates Differentiation Differentiation AhR->Differentiation modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->CellProliferation promotes NFkB->CellProliferation promotes

Anticancer signaling of synthetic indole aldehydes.

In addition to their anticancer effects, synthetic indole-3-carboxaldehyde derivatives have demonstrated significant antioxidant activity.[5] This is typically assessed through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation.[5] The antioxidant capacity is attributed to the indole nucleus's ability to donate a hydrogen atom or an electron to stabilize free radicals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the bioactivity of indole aldehydes.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the indole aldehyde compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Sample Preparation: Various concentrations of the indole aldehyde derivatives are prepared in a suitable solvent like methanol.

  • Reaction Mixture: In a 96-well plate, 100 µL of each sample concentration is mixed with 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100. The IC50 value is then determined.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The expression level of the target gene is normalized to a housekeeping gene, and the relative fold change is calculated.

G General Experimental Workflow for Bioactivity Screening cluster_invitro In Vitro Studies cluster_data Data Analysis Compound This compound (Natural or Synthetic) CellCulture Cell Culture (e.g., Cancer cells, Hepatocytes) Compound->CellCulture Treatment Bioassays Bioactivity Assays (MTT, DPPH, etc.) CellCulture->Bioassays MolecularAnalysis Molecular Analysis (qRT-PCR, Western Blot) CellCulture->MolecularAnalysis IC50 IC50 Determination Bioassays->IC50 GeneExpression Gene Expression Analysis MolecularAnalysis->GeneExpression Pathway Signaling Pathway Elucidation GeneExpression->Pathway

Experimental workflow for bioactivity screening.

Conclusion

The available evidence suggests that this compound, whether from natural or synthetic origins, is a biologically active molecule with therapeutic potential. Natural this compound has shown promise as an anti-inflammatory agent, while synthetic indole aldehydes are being actively investigated for their anticancer and antioxidant properties. The disparity in the researched bioactivities highlights a gap in the literature and an opportunity for future research to conduct direct comparative studies on the bioactivity of natural versus synthetic this compound. Such studies would be invaluable for understanding if the source and any associated minor impurities influence the biological profile of this important indole derivative, thereby guiding future drug discovery and development efforts.

References

In Vitro Anticancer Activity of Indole-4-Carboxaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of indole-4-carboxaldehyde are emerging as a promising class of molecules with potent in vitro activity against a range of cancer cell lines. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel anticancer therapeutics. While comprehensive data on a wide array of this compound derivatives remains an active area of research, this guide draws upon published data for structurally related indole derivatives, particularly those derived from indole-3-carboxaldehyde, to provide a valuable comparative framework.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various indole carboxaldehyde derivatives is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following tables summarize the IC50 values of representative indole-based chalcones and thiosemicarbazones against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Indole-Based Chalcone Derivatives

DerivativeHCT116 (Colon)HeLa (Cervical)Jurkat (Leukemia)MDA-MB-231 (Breast)MCF-7 (Breast)Reference
Indole Chalcone 18c 18.2 ± 2.9-8.0 ± 1.4--[1][2]
Indole Chalcone 14k -----[3]
IC50 values for 14k against six cancer cell lines were reported to be in the range of 3-9 nM

Note: Specific cancer cell lines for derivative 14k were not detailed in the abstract.[3] Dashes indicate data not available from the provided search results.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Indole-Based Thiosemicarbazone Derivatives

DerivativePC3 (Prostate)MGC803 (Gastric)EC109 (Esophageal)Reference
Thiosemicarbazone 5j 0.14--[4]

Note: Most compounds in this series exhibited IC50 values in the low micromolar range (0.14-12 µM) against these cell lines.[4] Dashes indicate data not available from the provided search results.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of the anticancer activity of novel compounds. The following are detailed methodologies for key in vitro assays.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium rings of the yellow MTT, forming a purple formazan (B1609692) precipitate.[5] This precipitate is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[5]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment with the test compounds.

Procedure:

  • Cell Treatment: Seed cells and treat them with the indole derivative at its predetermined IC50 concentration for a specified time (e.g., 24 hours).[7]

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI).[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are under investigation, studies on related indole compounds suggest several potential mechanisms through which they exert their anticancer effects.

Microtubule Destabilization

Certain indole-chalcone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[3] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

G cluster_0 This compound Derivative cluster_1 Cellular Target & Process cluster_2 Cellular Outcome Derivative Indole-Chalcone Derivative Tubulin Tubulin Derivative->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Phase Arrest Polymerization->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of microtubule destabilization by indole-chalcone derivatives.

Induction of Apoptosis

Indole derivatives are known to induce apoptosis through various signaling cascades. This can involve the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and activation of caspases.[8][9]

G cluster_0 This compound Derivative cluster_1 Apoptotic Signaling Pathway Derivative Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: General apoptotic pathway induced by indole derivatives.

Experimental Workflow Overview

The following diagram outlines a typical workflow for the in vitro evaluation of novel anticancer compounds.

G Start Compound Synthesis Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanistic Mechanistic Studies IC50->Mechanistic Apoptosis Apoptosis Assay (Flow Cytometry) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis Mechanistic->CellCycle Target Target Identification (e.g., Western Blot) Mechanistic->Target End Lead Compound Identification Apoptosis->End CellCycle->End Target->End

Caption: Experimental workflow for in vitro anticancer drug discovery.

References

Mass Spectrometry Fragmentation: 4-Formylindole vs. Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the structural elucidation of indole (B1671886) derivatives, mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. For drug development professionals and researchers working with indole-based scaffolds, a clear understanding of how positional isomerism affects fragmentation patterns is critical for unambiguous identification. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-Formylindole and its widely studied isomer, Indole-3-carboxaldehyde.

Executive Summary

This guide presents a head-to-head comparison of the mass spectrometry fragmentation behavior of 4-Formylindole and Indole-3-carboxaldehyde. While both isomers exhibit a molecular ion peak at m/z 145, their fragmentation pathways diverge, offering distinct fingerprints for their identification. The primary differentiator lies in the initial fragmentation steps, with 4-Formylindole favoring a decarbonylation reaction, while Indole-3-carboxaldehyde undergoes a characteristic loss of a hydrogen radical. Subsequent fragmentations involving the indole ring, such as the loss of hydrogen cyanide (HCN), are common to both but originate from different precursor ions, leading to unique mass spectra.

Comparative Fragmentation Analysis

The electron ionization mass spectra of 4-Formylindole and Indole-3-carboxaldehyde are characterized by a series of fragment ions that reveal the structural differences between the two isomers. The key fragment ions and their relative abundances are summarized in the table below.

Feature4-FormylindoleIndole-3-carboxaldehydeUnsubstituted Indole
Molecular Formula C₉H₇NOC₉H₇NOC₈H₇N
Molecular Weight 145.16 g/mol 145.16 g/mol 117.15 g/mol
Molecular Ion (M•+) m/z 145m/z 145m/z 117
Key Fragment 1 m/z 117 ([M-CO]•+)m/z 144 ([M-H]⁺)m/z 90 ([M-HCN]•+)
Key Fragment 2 m/z 116 ([M-CHO]⁺)m/z 116 ([M-H-CO]⁺)m/z 89 ([M-H-HCN]⁺)
Key Fragment 3 m/z 89 ([M-CO-HCN]⁺)m/z 89 ([M-H-CO-HCN]⁺)-

Note: The fragmentation data for 4-Formylindole is interpreted from available MS/MS data and established fragmentation principles. Data for Indole-3-carboxaldehyde and Indole is based on publicly available EI-MS spectra.

Fragmentation Pathways

The distinct fragmentation patterns of 4-Formylindole and Indole-3-carboxaldehyde can be rationalized by considering the stability of the resulting fragment ions.

4-Formylindole Fragmentation Pathway

The fragmentation of 4-Formylindole is initiated by the loss of a neutral carbon monoxide (CO) molecule from the molecular ion (m/z 145) to form the indole radical cation at m/z 117. This is a common fragmentation pathway for aromatic aldehydes. A less prominent initial fragmentation is the loss of the entire formyl radical (CHO) to yield an ion at m/z 116. The subsequent fragmentation of the m/z 117 ion follows the characteristic pattern of the indole ring, primarily through the loss of hydrogen cyanide (HCN) to produce a fragment at m/z 90, which can then lose a hydrogen atom to give the ion at m/z 89.[1][2]

G mol 4-Formylindole (m/z 145) frag1 [M-CO]•+ (m/z 117) mol->frag1 -CO frag2 [M-CHO]+ (m/z 116) mol->frag2 -CHO frag3 [M-CO-HCN]+ (m/z 90) frag1->frag3 -HCN frag4 [M-CO-HCN-H]+ (m/z 89) frag3->frag4 -H

Fragmentation pathway of 4-Formylindole.
Indole-3-carboxaldehyde Fragmentation Pathway

In contrast, the fragmentation of Indole-3-carboxaldehyde predominantly begins with the loss of a hydrogen radical from the formyl group of the molecular ion (m/z 145) to form a stable acylium ion at m/z 144.[3] This is a characteristic fragmentation for many aldehydes. This ion then loses a molecule of carbon monoxide to produce the fragment at m/z 116. Subsequent loss of hydrogen cyanide from the m/z 116 fragment leads to the ion at m/z 89.[1][3]

G mol Indole-3-carboxaldehyde (m/z 145) frag1 [M-H]+ (m/z 144) mol->frag1 -H frag2 [M-H-CO]+ (m/z 116) frag1->frag2 -CO frag3 [M-H-CO-HCN]+ (m/z 89) frag2->frag3 -HCN

Fragmentation pathway of Indole-3-carboxaldehyde.

Experimental Protocols

The following is a general experimental protocol for the analysis of 4-Formylindole and its isomers by electron ionization mass spectrometry.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte (4-Formylindole or Indole-3-carboxaldehyde) in 1 mL of a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

2. Mass Spectrometry Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.

  • Ionization Mode: Electron Ionization (EI).[4][5]

  • Electron Energy: 70 eV.[4][5]

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Sample Introduction: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet. The GC program should be optimized to ensure good separation and peak shape. Alternatively, for pure samples, direct infusion into the mass spectrometer can be employed.

3. Data Analysis:

  • Acquire the mass spectrum for the analyte peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with library spectra or with the data presented in this guide to confirm the identity of the isomer.

Conclusion

The mass spectral fragmentation patterns of 4-Formylindole and Indole-3-carboxaldehyde, while originating from the same molecular ion, are sufficiently different to allow for their unambiguous differentiation. The primary fragmentation of 4-Formylindole involves the loss of carbon monoxide, whereas Indole-3-carboxaldehyde preferentially loses a hydrogen radical. These characteristic initial fragmentation steps, followed by subsequent losses from the indole ring, provide a reliable basis for the structural identification of these important indole isomers in various research and development settings. By understanding these distinct fragmentation pathways, researchers can confidently identify these compounds and advance their work in drug discovery and other scientific endeavors.

References

Unveiling the Cross-Reactivity of Indole-Based Schiff Base Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of various Schiff base analogues derived from indole (B1671886) aldehydes. By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to facilitate the rational design of more selective and potent therapeutic agents.

Indole-based Schiff bases are a versatile class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anti-diabetic, and anticancer properties.[1][2] Their therapeutic potential, however, is intrinsically linked to their selectivity towards specific biological targets. Understanding the cross-reactivity of these analogues is paramount to minimizing off-target effects and enhancing their clinical viability. This guide delves into the comparative analysis of different indole Schiff base derivatives, offering insights into their multi-target inhibitory activities.

Comparative Analysis of Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of two distinct series of indole-based Schiff base analogues against a panel of enzymes implicated in diabetes and inflammation.

Table 1: Dual Anti-Diabetic and Anti-Inflammatory Potential of Indole-Based Schiff Base Derivatives

A study computationally evaluated a series of indole-based Schiff base derivatives (compounds 4a-j ) for their potential to dually target enzymes involved in diabetes and inflammation. The investigation revealed that specific substitutions on the phenyl ring of the Schiff base moiety significantly influence their inhibitory potency and selectivity.[3]

CompoundStructureα-Amylase Inhibition (PI: %, IC50: mM)COX-2 Inhibition (Binding Affinity)15-LOX-2 Inhibition (Binding Affinity)
4f R = 2-F71.17 ± 0.77 (IC50: 1.75 ± 0.30)HighModerate
4g R = 3-BrModerateHighHigh
4j R = HLowModerateHigh
Acarbose (B1664774)Reference86.48 ± 0.78 (IC50: 0.87 ± 0.20)--

Binding affinities were determined through molecular docking studies and are represented qualitatively.[3]

Table 2: Multi-Target Inhibitory Profile of Pyrazole-Indole Schiff Base Conjugates

Another investigation focused on pyrazole-indole conjugates, revealing their capacity to inhibit a range of enzymes involved in both metabolic and inflammatory pathways.[4]

CompoundStructureα-Amylase Inhibition (IC50: µM)α-Glucosidase Inhibition (IC50: µM)COX-1 Inhibition (IC50: µM)COX-2 Inhibition (IC50: µM)5-LOX Inhibition (IC50: µM)
IVa R1 = OCH3, R2 = H127.68134.12---
IVb R1 = OCH3, R2 = OCH363.3480.92---
C-04 R1 = Cl, R2 = H83.8773.15---
IndomethacinReference-----
Zileuton (B1683628)Reference-----

Data for COX-1, COX-2, and 5-LOX inhibition for these specific pyrazole-indole conjugates were not provided in the referenced study. The table highlights their dual anti-diabetic potential.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

Synthesis of Indole-Based Schiff Bases

General Procedure for the Synthesis of (E)-N'-(substituted-benzylidene)-5-methoxy-1H-indole-2-carbohydrazide:

A mixture of 5-methoxy-1H-indole-2-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in absolute ethanol (B145695) (20 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture. The reaction mixture is then refluxed for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base derivative.[5]

In Vitro α-Amylase Inhibition Assay

The inhibitory activity against α-amylase is determined using a modified starch-iodine method.[6]

  • Preparation of Solutions:

    • Phosphate (B84403) buffer (20 mM, pH 6.9)

    • Porcine pancreatic α-amylase solution (10 U/mL in phosphate buffer)

    • 1% (w/v) starch solution in distilled water

    • Iodine solution (5 mM)

    • Test compounds and acarbose (standard) are dissolved in DMSO.

  • Assay Procedure:

    • 20 µL of the test compound solution at various concentrations is pre-incubated with 20 µL of α-amylase solution at 37°C for 20 minutes.

    • The reaction is initiated by adding 20 µL of starch solution and incubating for a further 20 minutes at 37°C.

    • The reaction is terminated by the addition of 20 µL of 1 M HCl.

    • 100 µL of iodine solution is added, and the absorbance is measured at 620 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is assessed by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).[7]

  • Preparation of Solutions:

    • Phosphate buffer (100 mM, pH 6.8)

    • α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL in phosphate buffer)

    • pNPG solution (5 mM in phosphate buffer)

    • Test compounds and acarbose (standard) are dissolved in DMSO.

  • Assay Procedure:

    • 50 µL of the test compound solution at various concentrations is mixed with 100 µL of α-glucosidase solution and incubated at 37°C for 15 minutes.

    • The reaction is started by adding 50 µL of pNPG solution and incubating for a further 15 minutes at 37°C.

    • The reaction is stopped by adding 80 µL of 0.2 M sodium carbonate solution.

    • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

The ability of the compounds to inhibit COX-2 is determined using a colorimetric inhibitor screening assay.[8]

  • Assay Components:

    • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

    • Heme

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, add the assay buffer, heme, and COX-2 enzyme.

    • Add the test compound at various concentrations and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX-2 is measured by monitoring the appearance of oxidized TMPD at 590 nm.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX inhibitory activity is measured by monitoring the formation of leukotrienes from arachidonic acid.[9]

  • Preparation of Solutions:

    • Tris buffer (50 mM, pH 7.5) containing EDTA (2 mM) and CaCl2 (2 mM)

    • 5-Lipoxygenase enzyme solution

    • Linoleic acid (substrate)

    • Test compounds and zileuton (standard) are dissolved in DMSO.

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with the 5-LOX enzyme solution in the assay buffer.

    • The reaction is initiated by the addition of linoleic acid.

    • The increase in absorbance at 234 nm, corresponding to the formation of conjugated dienes, is monitored over time.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Visualizing the Molecular Pathways

Understanding the signaling pathways affected by these Schiff base analogues is crucial for elucidating their mechanism of action and potential for cross-reactivity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening indole_aldehyde Indole Aldehyde schiff_base Schiff Base Analogue indole_aldehyde->schiff_base Condensation primary_amine Primary Amine primary_amine->schiff_base characterization Spectroscopic Characterization (NMR, IR, MS) schiff_base->characterization in_vitro_assays In Vitro Assays schiff_base_input->in_vitro_assays target_enzymes Target Enzymes (α-Amylase, COX-2, etc.) target_enzymes->in_vitro_assays data_analysis Data Analysis (IC50, % Inhibition) in_vitro_assays->data_analysis

Experimental workflow for synthesis and screening.

signaling_pathways cluster_diabetes Diabetes Pathway cluster_inflammation Inflammation Pathway cluster_inhibitors Inhibitory Action carbohydrates Dietary Carbohydrates alpha_amylase α-Amylase carbohydrates->alpha_amylase oligosaccharides Oligosaccharides alpha_amylase->oligosaccharides alpha_glucosidase α-Glucosidase oligosaccharides->alpha_glucosidase glucose Glucose alpha_glucosidase->glucose absorption Intestinal Absorption glucose->absorption hyperglycemia Hyperglycemia absorption->hyperglycemia cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 lox5 5-LOX arachidonic_acid->lox5 prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation schiff_base_inhibitor Indole Schiff Base schiff_base_inhibitor->alpha_amylase schiff_base_inhibitor->alpha_glucosidase schiff_base_inhibitor->cox2 schiff_base_inhibitor->lox5

Affected signaling pathways in diabetes and inflammation.

Conclusion

The presented data underscores the significant role that structural modifications play in the target selectivity of indole-based Schiff base analogues. While some derivatives exhibit promising dual-inhibitory potential against targets in both diabetic and inflammatory pathways, this inherent cross-reactivity necessitates careful characterization to identify candidates with the desired therapeutic profile. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct similar comparative studies. Further investigations, including comprehensive in vivo studies and broader off-target screening, are essential to fully elucidate the therapeutic potential and safety of these versatile compounds. By systematically exploring the structure-activity relationships and cross-reactivity profiles, the scientific community can pave the way for the development of novel indole-based Schiff bases with enhanced efficacy and selectivity.

References

Safety Operating Guide

Navigating the Safe Disposal of Indole-4-carboxaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Indole-4-carboxaldehyde, a member of the indole (B1671886) family, requires specific procedures for its disposal to mitigate potential hazards. This guide provides essential safety and logistical information for the proper management of this compound waste.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, can cause skin irritation and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation[1][2][3]. Therefore, adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact[2].

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, a dust mask (such as a type N95) is recommended[1].

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[4].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of with regular garbage or discharged into the sewage system[4][5]. The recommended procedure involves collection and disposal through an accredited waste management service[4][6].

Waste Collection and Storage:

  • Container: Place unwanted this compound into a designated, clearly labeled hazardous waste container. The container must be chemically compatible, in good condition, and have a secure lid[4].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Segregation: Do not mix this compound waste with incompatible materials. It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents[6][7].

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general traffic[4].

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to schedule a pickup for the hazardous waste. Follow all institutional and local regulations for waste manifest and transportation.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation[2]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill before collection into a hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Quantitative Data

Currently, publicly available safety data sheets and chemical databases do not provide specific quantitative data for the disposal of this compound, such as concentration limits for disposal or detailed protocols for neutralization. The standard procedure is to handle the pure substance or any contaminated materials as hazardous waste.

ParameterValueSource
Melting Point 139-143 °C[1]
Molecular Weight 145.16 g/mol [1][3]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_contaminated Is the material contaminated or unwanted? start->is_contaminated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat is_contaminated->ppe Yes collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Indole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for Indole-4-carboxaldehyde

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Requirement Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact which can cause irritation.[1]
Skin and Body Protection A lab coat or other suitable protective clothing. Safety shoes are also recommended.[1]Minimizes the risk of skin contact and protects against spills.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used in case of inadequate ventilation or when dust formation is likely.[2]Prevents inhalation of dust which may cause respiratory irritation.[1]

II. Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₉H₇NO[1][3]
Molecular Weight 145.16 g/mol [3][4]
Appearance Yellowish to pale brown powder/solid.[5]
Melting Point 139-143 °C[3]
Boiling Point 339.1 ± 15.0 °C (Predicted)[3]
Storage Temperature 2 - 8 °C[1]

III. Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard pictograms are clearly visible.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly closed and protect it from light.[6]

  • Preparation for Use:

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1][2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][2]

    • Don the required PPE as outlined in Table 1.

  • Handling and Use:

    • Avoid breathing dust, mist, or spray.[1]

    • Prevent contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands thoroughly after handling the compound.[1][2]

  • Post-Handling:

    • Securely close the container after use.

    • Clean the work area thoroughly.

    • Remove and properly dispose of contaminated PPE.

IV. Emergency Procedures: First Aid and Spill Management

Immediate and appropriate action is crucial in an emergency.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation persists.[1][2]

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Management Workflow:

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Management_Workflow start Spill Occurs evacuate Evacuate Immediate Area (if necessary) start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Spilled Material (Sweep solids, absorb liquids) contain->collect container Place in a Labeled, Sealed Waste Container collect->container clean Clean the Spill Area Thoroughly container->clean dispose Dispose of Waste as Hazardous clean->dispose end End of Procedure dispose->end

Caption: Workflow for handling a chemical spill.

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound".

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1][2] Do not dispose of down the drain or in regular trash.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-4-carboxaldehyde
Reactant of Route 2
Indole-4-carboxaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.